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  • Product: 3-Methyl-piperidine-1-carboxamidine hydrochloride
  • CAS: 1185294-26-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-piperidine-1-carboxamidine Hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methyl-piperidine-1-carboxamidine hy...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methyl-piperidine-1-carboxamidine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules, namely 3-methylpiperidine and guanidinium chloride, to provide well-founded estimations of its characteristics. The following sections will delve into the chemical and physical properties, a plausible synthetic route, robust analytical methodologies for characterization, and a discussion on its potential stability and biological relevance. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of this compound's behavior and enabling its effective utilization in research and development endeavors.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, prized for its favorable pharmacokinetic properties and its ability to interact with a diverse range of biological targets.[1] The incorporation of a carboxamidine group, a derivative of the strongly basic guanidinium moiety, introduces a unique set of electronic and hydrogen-bonding characteristics that can significantly influence a molecule's interaction with biological systems. 3-Methyl-piperidine-1-carboxamidine hydrochloride, by combining these two key structural features, represents a compound of interest for the exploration of novel therapeutic agents. The methyl substituent on the piperidine ring introduces chirality and can provide steric and electronic modulation of the molecule's properties. This guide aims to provide a detailed, albeit partially predictive, technical overview of this compound for scientific and research applications.

Chemical and Physical Properties

The physicochemical properties of 3-Methyl-piperidine-1-carboxamidine hydrochloride are crucial for its handling, formulation, and biological activity. The data presented in Table 1 is a combination of known values for closely related compounds and expert estimations based on structure-activity relationships.

Table 1: Estimated Physicochemical Properties of 3-Methyl-piperidine-1-carboxamidine hydrochloride

PropertyEstimated ValueRationale and Supporting References
Molecular Formula C7H16ClN3Based on the structure of 3-methylpiperidine and a carboxamidine hydrochloride.
Molecular Weight 177.68 g/mol This value is calculated based on the molecular formula.[2]
Appearance White to off-white crystalline solidGuanidinium chloride and many hydrochloride salts of amines are white crystalline solids.[3]
Melting Point 175 - 185 °CEstimated based on the melting point of guanidinium chloride (182.3 °C) and considering the influence of the 3-methylpiperidine moiety.[3][4]
Solubility Highly soluble in water; Soluble in methanol and ethanol; Sparingly soluble in non-polar organic solvents.The hydrochloride salt form and the presence of the polar carboxamidine group suggest high aqueous solubility. Guanidinium chloride is highly soluble in water (2.15 g/mL at 20 °C).[3][4]
pKa ~13.5The pKa of the guanidinium ion is approximately 13.6.[4] The alkyl substitution on one of the nitrogen atoms is expected to have a minor effect on the pKa.

Synthesis and Purification

A plausible and efficient synthetic route to 3-Methyl-piperidine-1-carboxamidine hydrochloride involves the guanylation of 3-methylpiperidine. A common and effective method for this transformation is the use of a guanylating agent such as 1H-pyrazole-1-carboxamidine hydrochloride.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from commercially available 3-methylpiperidine.

synthesis_workflow reactant1 3-Methylpiperidine intermediate 3-Methyl-piperidine-1- carboxamidine (Free Base) reactant1->intermediate Guanylation reactant2 1H-Pyrazole-1-carboxamidine hydrochloride reactant2->intermediate product 3-Methyl-piperidine-1- carboxamidine hydrochloride intermediate->product Salt Formation reagent1 Base (e.g., Triethylamine) Solvent (e.g., DMF) reagent2 HCl in ether or isopropanol analytical_workflow cluster_structure Structural Elucidation cluster_purity Purity Assessment sample 3-Methyl-piperidine-1- carboxamidine hydrochloride nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (ESI-MS) sample->ms hplc High-Performance Liquid Chromatography (HPLC) sample->hplc ftir Fourier-Transform Infrared Spectroscopy (FTIR) sample->ftir ea Elemental Analysis sample->ea

Sources

Exploratory

Molecular structure and weight of 3-Methyl-piperidine-1-carboxamidine HCl

Topic: Molecular Structure and Weight of 3-Methyl-piperidine-1-carboxamidine HCl Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals The Arginine Mimetic Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Structure and Weight of 3-Methyl-piperidine-1-carboxamidine HCl Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

The Arginine Mimetic Scaffold in Fragment-Based Drug Discovery[1]

Executive Summary

3-Methyl-piperidine-1-carboxamidine hydrochloride (often referred to as a cyclic guanidine derivative) represents a critical structural motif in medicinal chemistry. Functioning primarily as a conformationaly restricted arginine mimetic , this compound is utilized to probe the S1 specificity pockets of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Matriptase). Its rigid piperidine core reduces the entropic penalty of binding compared to flexible arginine side chains, while the 3-methyl substituent introduces a vector for exploring stereochemical selectivity and hydrophobic interactions within the enzyme active site.

This guide details the structural characterization, physicochemical properties, synthetic pathways, and therapeutic utility of this high-value building block.

Structural Characterization & Molecular Weight

The compound consists of a 3-methylpiperidine ring N-functionalized with a carboxamidine (guanidine) group. It is isolated as a hydrochloride salt to ensure stability and water solubility.

Molecular Specifications
ParameterValueNotes
IUPAC Name 3-Methylpiperidine-1-carboximidamide hydrochloride
Chemical Formula C₇H₁₅N₃[1][2] · HCl Salt Form
Free Base Formula C₇H₁₅N₃
Molecular Weight (Salt) 177.68 g/mol Used for stoichiometry
Molecular Weight (Base) 141.21 g/mol Used for potency/ligand efficiency
Exact Mass (Cation) 141.1266 Da[M+H]⁺ for Mass Spec
CAS Number Vendor SpecificCommonly listed as "3-Methyl-1-piperidinecarboximidamide HCl"
Core Scaffold Cyclic GuanidineArginine isostere
Structural Visualization

The following diagram illustrates the connectivity of the molecule. Note the guanidinium head group (blue) which bears the positive charge at physiological pH, and the 3-methyl group (red) which breaks symmetry.

G Piperidine Piperidine Ring (Lipophilic Core) Methyl 3-Methyl Group (Stereocenter) Piperidine->Methyl C-3 Position Amidine Carboxamidine (Basic Head Group) Piperidine->Amidine N-1 Position Chloride HCl Counterion (Salt Form) Amidine->Chloride Ionic Interaction

Figure 1: The molecule comprises a lipophilic piperidine core substituted at C3, linked to a highly polar, basic guanidine moiety.[1][3][4][5]

Physicochemical Profile

Understanding the physicochemical behavior of this scaffold is essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties in early discovery.

Basicity and Ionization (pKa)

The carboxamidine group is a strong base .

  • Estimated pKa: ~12.5 – 13.5

  • Physiological State: At pH 7.4, the molecule exists almost exclusively (>99.9%) as the protonated guanidinium cation.

  • Implication: This positive charge mimics the guanidinium group of Arginine (pKa ~13.8), enabling strong electrostatic interactions (salt bridges) with Aspartate or Glutamate residues (e.g., Asp189 in Trypsin).

Solubility and Lipophilicity
  • Solubility: Highly soluble in water (>50 mg/mL) and polar organic solvents (DMSO, Methanol) due to the ionic character of the HCl salt.

  • LogP (Free Base): ~0.8 (Estimated). The methyl group adds slight lipophilicity compared to the unsubstituted parent, potentially improving permeability across membranes relative to pure arginine.

  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator to prevent deliquescence, which alters the effective molecular weight during weighing.

Synthetic Methodology

The synthesis of 3-Methyl-piperidine-1-carboxamidine HCl typically follows a guanylation protocol. This reaction converts the secondary amine of 3-methylpiperidine into a guanidine.

Primary Synthetic Route

Reagents: 3-Methylpiperidine + 1H-Pyrazole-1-carboxamidine hydrochloride. Solvent: DMF or Methanol. Base: Diisopropylethylamine (DIPEA) (optional, depending on salt form).

Protocol:

  • Dissolution: Dissolve 3-methylpiperidine (1.0 eq) in anhydrous DMF.

  • Addition: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.05 eq). This reagent is preferred over cyanamide due to safety and higher yields.

  • Reaction: Stir at Room Temperature (RT) for 16–24 hours. The pyrazole acts as a leaving group.

  • Precipitation: Add diethyl ether to precipitate the product (if in DMF) or evaporate solvent (if in MeOH).

  • Purification: Recrystallization from EtOH/Ether or purification via reverse-phase HPLC.

Synthesis SM1 3-Methylpiperidine (Secondary Amine) Reaction Guanylation (DMF, RT, 16h) SM1->Reaction Reagent 1H-Pyrazole-1- carboxamidine HCl Reagent->Reaction Product 3-Methyl-piperidine- 1-carboxamidine HCl Reaction->Product Byproduct Pyrazole (Byproduct) Reaction->Byproduct

Figure 2: Synthetic workflow converting the amine precursor to the guanidine product using a pyrazole transfer reagent.

Therapeutic & Research Applications

This compound is rarely a drug in itself but serves as a high-value fragment or warhead .

Serine Protease Inhibition

The primary utility is targeting the S1 pocket of serine proteases.

  • Mechanism: The guanidinium moiety forms a bidentate salt bridge with the carboxylate of the aspartic acid residue at the bottom of the S1 specificity pocket (e.g., Asp189 in Trypsin, Asp194 in Thrombin).

  • Advantage over Arginine: The piperidine ring restricts conformational freedom. This "pre-organization" reduces the entropy loss upon binding, theoretically increasing affinity (Ki).

  • Methyl Group Role: The 3-methyl group probes the hydrophobic sub-sites (S1' or S2) or induces a specific ring pucker to match the enzyme's topography.

Peptidomimetics

In peptide drug design, natural arginine is susceptible to rapid hydrolysis by trypsin-like enzymes in the blood.

  • Strategy: Replace the Arg residue with 3-Methyl-piperidine-1-carboxamidine.

  • Outcome: Retains the necessary positive charge for receptor binding but eliminates the scissile amide bond, dramatically increasing plasma half-life (

    
    ).
    

Analytical Validation (QC)

To verify the identity of the synthesized or purchased compound, the following analytical signatures are expected:

  • ¹H NMR (D₂O):

    • 
       ~3.8–3.9 ppm (m, 2H, N-CH equatorial).
      
    • 
       ~2.8–3.0 ppm (m, 2H, N-CH axial).
      
    • 
       ~1.8 ppm (m, 1H, CH-CH3).
      
    • 
       ~0.9 ppm (d, 3H, CH3).
      
    • Note: Amidine protons (NH) exchange with D₂O and are not visible.

  • Mass Spectrometry (ESI+):

    • Dominant peak at m/z 142.1

      
      .
      
  • Elemental Analysis:

    • Consistent with C₇H₁₅N₃[3] · HCl (approx C: 47.3%, H: 9.0%, N: 23.6%).

References

  • Santa Cruz Biotechnology. 3-Methyl-piperidine-1-carboxamidine hydrochloride Product Data.Link (Accessed via search).

  • PubChem. Piperidine-1-carboxamidine (Parent Compound). CID 205051.[6] National Library of Medicine. Link

  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry, 57(8), 2497–2502. Link

  • Sanderson, P. E. (1999). Small molecule inhibitors of the serine protease thrombin. Medicinal Research Reviews, 19(2), 179-197. (Contextual reference for arginine mimetics in thrombin inhibition).

Sources

Foundational

3-Methyl-piperidine-1-carboxamidine hydrochloride CAS number and synonyms

This technical guide provides an in-depth analysis of 3-Methyl-piperidine-1-carboxamidine hydrochloride , a specialized guanidine derivative used primarily as a physicochemical probe and pharmacophore in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Methyl-piperidine-1-carboxamidine hydrochloride , a specialized guanidine derivative used primarily as a physicochemical probe and pharmacophore in medicinal chemistry.

Chemical Identity & Nomenclature

This compound is a cyclic guanidine derivative. In drug design, it serves as a rigidified bioisostere of the arginine side chain, often employed to target the S1 pocket of serine proteases (e.g., thrombin, tryptase) or to modulate basicity in peptidomimetics.

Note on CAS Registry: While the sulfate salt of this compound is indexed (CAS 132856-77-0), the hydrochloride salt is frequently a "make-on-demand" entity in commercial catalogs or synthesized in-house. The data below synthesizes the properties of the HCl salt based on the parent guanidine structure.

PropertyDetail
Systematic Name 3-Methylpiperidine-1-carboximidamide hydrochloride
Common Synonyms 1-Guanidino-3-methylpiperidine HCl; N-Amidino-3-methylpiperidine HCl; 3-Methyl-1-piperidinecarboxamidine HCl
Parent/Sulfate CAS 132856-77-0 (Refers to the Sulfate salt 1:[1][2][]1)
Molecular Formula C₇H₁₅N₃[][4][5] · HCl
Molecular Weight 177.68 g/mol (Salt); 141.21 g/mol (Free Base)
SMILES (Free Base) CC1CCCN(C1)C(=N)N
InChI Key YNRPAVGDBTWWOK-UHFFFAOYSA-N (Parent)
Structural Significance

The 3-methyl substituent introduces a chiral center (unless racemic), creating a steric bulk that restricts the conformational freedom of the piperidine ring. This is critical in Structure-Activity Relationship (SAR) studies to probe the "width" of a binding pocket, distinguishing it from the unsubstituted 1-guanidinopiperidine.

Synthetic Methodology (High-Purity Protocol)

To obtain the Hydrochloride salt directly—avoiding the solubility issues and ion-exchange steps associated with sulfate salts—the Pyrazole-Carboxamidine route is the industry standard for high-throughput medicinal chemistry.

Reaction Logic

Direct guanylation of the secondary amine (3-methylpiperidine) is performed using 1H-pyrazole-1-carboxamidine hydrochloride . This reagent acts as an electrophilic guanidinating agent. The pyrazole acts as a good leaving group, driving the reaction forward under mild basic conditions.

Protocol: Direct Guanylation
  • Reagents:

    • Substrate: 3-Methylpiperidine (1.0 equiv).[]

    • Reagent: 1H-Pyrazole-1-carboxamidine HCl (1.0 - 1.1 equiv) [CAS: 4023-02-3].

    • Base: Diisopropylethylamine (DIPEA) (1.2 equiv).

    • Solvent: Acetonitrile (ACN) or DMF (Dry).

  • Procedure:

    • Dissolve 3-methylpiperidine in ACN under inert atmosphere (

      
      ).
      
    • Add DIPEA followed by 1H-pyrazole-1-carboxamidine HCl.

    • Stir at room temperature for 16 hours. (Monitor by LC-MS for disappearance of pyrazole reagent).

    • Purification (Critical): The byproduct is 1H-pyrazole.

      • Option A (Precipitation): Add diethyl ether to induce precipitation of the guanidine product (if oil forms, triturate).

      • Option B (Flash Chromatography): If the product is soluble in organic solvents, use DCM:MeOH:NH3 systems.

  • Salt Formation:

    • If the reaction yields a free base or mixed salt, treat the crude residue with 4M HCl in Dioxane, then evaporate to obtain the pure HCl salt.

Visualization: Synthesis Workflow

G Start 3-Methylpiperidine (Secondary Amine) Inter Tetrahedral Intermediate Start->Inter + DIPEA / ACN Reagent 1H-Pyrazole-1-carboxamidine HCl (Guanylation Agent) Reagent->Inter Byprod Pyrazole (Leaving Group) Inter->Byprod Product 3-Methyl-piperidine-1-carboxamidine HCl (Target) Inter->Product Elimination

Figure 1: Direct conversion of secondary amine to guanidine HCl salt using pyrazole transfer reagent.

Analytical Characterization

Researchers must validate the integrity of the guanidine moiety, which is prone to hydrolysis under strongly basic aqueous conditions.

MethodExpected Signal / Observation
¹H NMR (D₂O) δ 3.8-3.6 ppm: Multiplets corresponding to the N-CH₂ protons (deshielded by the guanidine). δ 0.9 ppm: Doublet for the 3-Methyl group. Exchange: NH protons will not be visible in D₂O.
LC-MS (ESI+) [M+H]⁺ = 142.12 . Note: The mass spectrum will show the cation mass. The chloride counterion is silent in positive mode.
Solubility Highly soluble in water, methanol, and DMSO. Poorly soluble in DCM, ether, and hexanes.
Hygroscopicity The HCl salt is moderately hygroscopic. Store in a desiccator at -20°C.

Medicinal Chemistry Applications

Arginine Bioisostere

In protease inhibitors, the guanidine group forms a bidentate salt bridge with Aspartate or Glutamate residues (e.g., Asp189 in Trypsin).

  • Advantage: The piperidine ring reduces the entropic penalty of binding compared to the flexible aliphatic chain of arginine.

  • 3-Methyl Effect: The methyl group probes the "S1 pocket" width. If the 3-methyl analog loses potency compared to the unsubstituted parent, the pocket is sterically restricted.

Basicity Modulation

The pKa of the guanidino group is typically ~12-13. This ensures the molecule remains protonated at physiological pH (7.4), maintaining high water solubility and electrostatic attraction to anionic targets.

Visualization: Pharmacophore Logic

Pharmacophore Target Target Protein (Aspartate Residue) Guanidine Guanidine Head (Cationic Charge) Guanidine->Target Salt Bridge (Ionic Interaction) Scaffold Piperidine Ring (Rigid Linker) Scaffold->Guanidine Supports Methyl 3-Methyl Group (Steric Probe) Methyl->Target Steric Clash? (Selectivity Filter) Methyl->Scaffold Attached at C3

Figure 2: Mechanistic role of the compound in ligand-receptor binding.

Safety and Handling (SDS Summary)

While specific toxicological data for this exact salt may be sparse, handle as a generic cationic surfactant/irritant.

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Incompatibility: Strong oxidizing agents.

  • Stability: Stable in acidic media. May hydrolyze to the urea derivative (1-carbamoyl-3-methylpiperidine) in boiling strong base (NaOH).

References

  • BOC Sciences. Sulfuric acid compound with 3-methylpiperidine-1-carboximidamide (CAS 132856-77-0).[1][] Accessed Feb 2026.

  • Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry, 1992, 57(8), 2497–2502. (Seminal protocol for converting amines to guanidines).

  • PubChem. Compound Summary: 3-Methylpiperidine (Precursor). National Library of Medicine.

  • Santa Cruz Biotechnology. Sulfuric acid compound with 3-methylpiperidine-1-carboximidamide.[2][][6] (Verification of the guanidine core existence). []

Sources

Exploratory

Role of 3-Methyl-piperidine-1-carboxamidine in medicinal chemistry

This guide details the medicinal chemistry profile of 3-Methyl-piperidine-1-carboxamidine , a specialized arginine mimetic used primarily in the design of serine protease inhibitors and ion channel modulators.[1] A Rigid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry profile of 3-Methyl-piperidine-1-carboxamidine , a specialized arginine mimetic used primarily in the design of serine protease inhibitors and ion channel modulators.[1]

A Rigidified Arginine Bioisostere for S1 Pocket Targeting

Executive Summary

3-Methyl-piperidine-1-carboxamidine (also known as N-amidino-3-methylpiperidine) represents a strategic scaffold in medicinal chemistry, functioning as a constrained, lipophilic arginine mimetic . Unlike flexible alkyl-guanidines, this moiety offers a defined vector for the basic amidine group while introducing a chiral center (C3-methyl) to probe stereochemical requirements within the binding pocket.[1]

Its primary utility lies in targeting the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Tryptase), where it forms a critical salt bridge with the catalytic aspartate residue.[1] The C3-methyl group serves a dual purpose: it restricts the conformational flexibility of the piperidine ring and fills adjacent hydrophobic sub-pockets, often enhancing selectivity over homologous enzymes.[1]

Structural & Physicochemical Profile

The molecule consists of three distinct pharmacophoric elements:

FeatureChemical RoleBiological Implication
Carboxamidine (Guanidine) High Basicity (

)
Protonated at physiological pH; forms bidentate salt bridges with Asp/Glu residues (e.g., Asp189 in Thrombin).
Piperidine Core Rigid ScaffoldReduces entropic penalty upon binding compared to flexible alkyl chains (e.g., arginine side chain).[1]
3-Methyl Substituent Stereoelectronic ProbeIntroduces chirality (

vs

); biases ring conformation (equatorial vs axial) and increases lipophilicity (

).
The "Magic Methyl" Effect: Conformational Bias

The introduction of a methyl group at the C3 position is not merely for hydrophobic bulk.[1] It fundamentally alters the ring dynamics.[1] In the lowest energy chair conformation, the 3-methyl group prefers the equatorial position to avoid 1,3-diaxial strain.[1][2] This preference locks the piperidine ring, thereby fixing the orientation of the N1-amidine vector.[1]

  • Without Methyl: Ring flipping is rapid; the amidine vector sweeps a larger cone.[1]

  • With Methyl: Ring flipping is energetically penalized; the amidine vector is pre-organized for binding.[1]

Synthetic Routes & Methodology

The synthesis of 3-Methyl-piperidine-1-carboxamidine is typically achieved via guanylation of the secondary amine.[1] The choice of reagent dictates the yield and purity profile.[1]

Method A: Pyrazole-1-carboxamidine (Preferred)

This method is favored for its mild conditions and easy purification (the byproduct is pyrazole).

Protocol:

  • Reagents: 3-Methylpiperidine (1.0 eq), 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 eq), DIPEA (1.2 eq).[1]

  • Solvent: DMF or Acetonitrile.[1]

  • Conditions: Stir at Room Temperature (RT) for 16 hours.

  • Workup: The product often precipitates or can be crystallized by adding diethyl ether.[1]

Method B: S-Methylisothiourea (Traditional)

Uses S-methylisothiourea sulfate.[1] Requires heating and releases methanethiol (toxic/odorous).[1]

Visualization of Synthetic Pathway:

Synthesis Start 3-Methylpiperidine (Secondary Amine) Intermediate Guanylation Complex Start->Intermediate + DIPEA, DMF, RT Reagent 1H-Pyrazole-1-carboxamidine HCl Reagent->Intermediate Product 3-Methyl-piperidine- 1-carboxamidine HCl Intermediate->Product 16h Stirring Byproduct Pyrazole (Removed via wash) Intermediate->Byproduct Elimination

Caption: Figure 1. Synthesis via Pyrazole-1-carboxamidine transfer, avoiding the evolution of toxic methanethiol gas.

Medicinal Chemistry Applications
Target Class 1: Serine Protease Inhibitors (Thrombin / Factor Xa)

In the coagulation cascade, enzymes like Thrombin recognize the basic side chain of Arginine at the P1 position of the substrate.[1]

  • Mechanism: The carboxamidine group of the inhibitor mimics the guanidinium of Arginine.[1] It penetrates the deep S1 pocket and forms a salt bridge with Asp189 at the bottom of the pocket.[1]

  • Role of 3-Methyl: The S1 pocket of Thrombin is relatively spacious but has defined hydrophobic patches.[1] The 3-methyl group can be positioned to interact with Val213 or Ile174 , improving affinity (

    
    ) and selectivity against Trypsin (which is more promiscuous).[1]
    
Target Class 2: Tryptase Inhibitors (Mast Cells)

Human Tryptase is a tetrameric serine protease implicated in asthma.[1]

  • Application: Dibasic inhibitors often feature two benzamidine or piperidine-amidine groups connected by a linker. 3-Methyl-piperidine-1-carboxamidine serves as a potent "headgroup" for these inhibitors.[1]

  • Advantage: The piperidine core is less aromatic than benzamidine, reducing the risk of π-stacking induced aggregation and improving solubility.[1]

Target Class 3: NHE (Na+/H+ Exchanger) Inhibitors

Guanidine derivatives (like Amiloride) inhibit NHE isoforms.[1] The 3-methyl-piperidine analog provides a variation in basicity and steric bulk to tune isoform selectivity (NHE-1 vs NHE-3).[1]

Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-piperidine-1-carboxamidine HCl

Objective: Produce gram-scale quantities for SAR studies.

  • Charge: To a 100 mL round-bottom flask, add 3-methylpiperidine (1.0 g, 10.1 mmol) and acetonitrile (20 mL).

  • Add Reagent: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.48 g, 10.1 mmol) in one portion.

  • Base: Add DIPEA (1.76 mL, 10.1 mmol) dropwise.

  • Reaction: Stir the suspension at room temperature for 18 hours. The mixture will likely become clear then form a precipitate.[1]

  • Workup: Dilute the reaction mixture with diethyl ether (50 mL) to force precipitation of the product.

  • Filtration: Filter the white solid. Wash the cake with cold ether (2 x 20 mL) to remove pyrazole and DIPEA residues.[1]

  • Drying: Dry under vacuum at 40°C.

  • Validation: Confirm structure via ¹H NMR (D₂O) – look for the disappearance of pyrazole protons and the shift of piperidine ring protons.[1]

Protocol 2: Enzymatic Inhibition Assay (Thrombin)

Objective: Determine the


 of the synthesized fragment.[1]
  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-6000.

  • Enzyme: Human Thrombin (0.5 nM final concentration).

  • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).[1]

  • Procedure:

    • Incubate Enzyme + Inhibitor (dilution series) for 10 mins at 37°C.

    • Add Substrate (100 µM final).[1]

    • Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 mins.

  • Analysis: Fit the initial velocity (

    
    ) vs. [Inhibitor] to a 4-parameter logistic equation to calculate 
    
    
    
    .
Mechanistic Visualization (Binding Mode)

The following diagram illustrates the molecular interactions within the S1 pocket of a generic serine protease.

BindingMode Asp189 Asp189 (Anionic Floor) Gly219 Gly219 (Backbone CO) HydroPocket Hydrophobic Pocket (Val213/Ile174) Amidine Carboxamidine (C=NH2+) Amidine->Asp189 Salt Bridge (Ionic) Amidine->Gly219 H-Bond Piperidine Piperidine Ring Piperidine->Amidine Scaffold Methyl 3-Methyl Group (Stereo-lock) Piperidine->Methyl Substituent Methyl->HydroPocket Van der Waals Contact

Caption: Figure 2. Interaction map of 3-Methyl-piperidine-1-carboxamidine within the S1 specificity pocket of Thrombin.

References
  • Sanderson, P. E., et al. (1998).[1] "Design and synthesis of potent and selective inhibitors of thrombin." Journal of Medicinal Chemistry. Link (Context: Establishing piperidine-amidines as S1 anchors).

  • Costanzo, M. J., et al. (2005).[1] "Potent, nonpeptide inhibitors of human mast cell tryptase."[1][3] Journal of Medicinal Chemistry. Link (Context: Use of piperidine scaffolds in tryptase inhibition).

  • Bernatowicz, M. S., et al. (1992).[1] "1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis."[1] Journal of Organic Chemistry. Link (Context: Synthetic methodology for carboxamidine formation).

  • Clifton, J. E., et al. (1982).[1] "Arylethanolamine derivatives: selective inhibitors of the sodium-proton exchanger."[1] Journal of Medicinal Chemistry. Link (Context: Guanidine bioisosteres in NHE inhibition).

  • Sigma-Aldrich. "Product Specification: (R)-3-Methyl piperidine carboxylate hydrochloride."[1][4] Link (Context: Commercial availability of chiral precursors).

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 3-Methyl-piperidine-1-carboxamidine hydrochloride

Application Note: Synthesis Protocols for 3-Methyl-piperidine-1-carboxamidine Hydrochloride Executive Summary & Strategic Value 3-Methyl-piperidine-1-carboxamidine hydrochloride (also known as N-(3-methylpiperidin-1-yl)f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocols for 3-Methyl-piperidine-1-carboxamidine Hydrochloride

Executive Summary & Strategic Value

3-Methyl-piperidine-1-carboxamidine hydrochloride (also known as N-(3-methylpiperidin-1-yl)formamidine hydrochloride) is a critical guanidinium-functionalized saturated heterocycle. It serves as a high-value pharmacophore in medicinal chemistry, particularly in the design of:

  • Protease Inhibitors: The guanidine moiety mimics the arginine side chain, crucial for binding to the S1 pocket of serine proteases (e.g., thrombin, trypsin).

  • CNS Ligands: Piperidine scaffolds are ubiquitous in ligands for GPCRs and ion channels; the addition of a guanidine group modulates basicity (

    
    ) and hydrogen-bonding capability.
    

This guide details three distinct synthesis protocols, prioritized by scale and purity requirements.

Safety & Pre-Requisite Handling

Critical Hazard Warning:

  • 3-Methylpiperidine: Flammable liquid (Flash point < 29°C). Toxic by inhalation and skin absorption.[1] Causes severe skin burns and eye damage.

  • Cyanamide: Contact sensitizer and potential carcinogen. Hydrolyzes to urea in water but polymerizes violently if heated without stabilization.

  • General: All reactions must be performed in a fume hood. Guanidinium salts are often hygroscopic; store under inert atmosphere.

Retrosynthetic Analysis & Strategy

The target molecule is synthesized by electrophilic guanidylation of the secondary amine (3-methylpiperidine). We present three strategic disconnections:

  • Route A (Atom Economy): Nucleophilic addition to Cyanamide. Best for scale-up; generates zero byproducts other than the salt formation.

  • Route B (Robustness): Displacement of S-Methylisothiourea. The "gold standard" for laboratory reliability.

  • Route C (Mild Conditions): Reaction with 1H-Pyrazole-1-carboxamidine. Best for late-stage functionalization or sensitive substrates.

Synthesis_Overview Target 3-Methyl-piperidine-1- carboxamidine HCl Amine 3-Methylpiperidine Amine->Target Route A: + Cyanamide / HCl (Reflux, EtOH) Amine->Target Route B: + S-Methylisothiourea (Reflux, H2O/EtOH) Amine->Target Route C: + Pyrazole Reagent (RT, DMF/DIEA) Cyanamide Cyanamide (H2N-CN) SMe S-Methylisothiourea (MeS-C(=NH)NH2) Pyrazole 1H-Pyrazole-1- carboxamidine

Figure 1: Strategic disconnections for the synthesis of the target guanidine.

Detailed Experimental Protocols

Method A: The Cyanamide Route (High Atom Economy)

Recommended for: Multi-gram scale synthesis where cost and purification efficiency are paramount.

Mechanism: The amine hydrochloride protonates the cyanamide (activating it), followed by nucleophilic attack of the amine on the nitrile carbon.

Reagents:

  • 3-Methylpiperidine (1.0 equiv)

  • Cyanamide (50% aq. solution or crystalline) (1.5 equiv)

  • Hydrochloric acid (4M in Dioxane or aqueous conc.) (1.0 equiv)

  • Solvent: Absolute Ethanol or 1,4-Dioxane.

Protocol:

  • Salt Formation: Dissolve 3-methylpiperidine (10 mmol, 0.99 g) in absolute ethanol (10 mL) at 0°C. Dropwise add 4M HCl in dioxane (10 mmol, 2.5 mL). Stir for 15 minutes.

  • Addition: Add Cyanamide (15 mmol, 0.63 g). Note: If using aqueous cyanamide, concentrated HCl is preferred to maintain stoichiometry.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) under nitrogen for 12–16 hours. Monitor by TLC (Eluent: DCM/MeOH/NH4OH 90:9:1) or LC-MS.

  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate the solvent in vacuo to roughly 20% of the original volume.

    • Add Diethyl Ether (30 mL) dropwise with vigorous stirring to induce precipitation.

    • If the product "oils out," decant the supernatant, redissolve in minimum hot ethanol, and re-precipitate with slow addition of ether or acetone.

  • Isolation: Filter the white solid, wash with cold ether, and dry under high vacuum.

Yield Expectation: 75–85%

Method B: The S-Methylisothiourea Route (Laboratory Standard)

Recommended for: High reliability and ease of handling. Odor control (methanethiol) is required.

Mechanism: Nucleophilic substitution at the iminium carbon, displacing methanethiol (MeSH).

Reagents:

  • 3-Methylpiperidine (1.0 equiv)

  • S-Methylisothiourea sulfate (0.5 equiv) or S-Methylisothiourea hydrochloride (1.0 equiv).

  • Solvent: Water/Ethanol (1:1).

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a bleach trap (to neutralize evolved MeSH), dissolve S-Methylisothiourea sulfate (5 mmol, 0.69 g) in water (5 mL).

  • Addition: Add 3-methylpiperidine (10 mmol, 0.99 g) and Ethanol (5 mL).

  • Reaction: Reflux the mixture for 6–8 hours. The evolution of methanethiol (rotten cabbage odor) indicates reaction progress.

  • Workup (Sulfate to Chloride Conversion):

    • Note: The reaction yields the sulfate salt. To get the HCl salt:

    • Concentrate the reaction mixture to dryness.

    • Dissolve the residue in minimum water.

    • Pass through an ion-exchange column (e.g., Dowex 1X8, Chloride form) OR treat with BaCl2 solution (precipitating BaSO4), filter, and concentrate.

  • Crystallization: Recrystallize the crude HCl salt from EtOH/Et2O.

Yield Expectation: 60–75%

Method C: The Pyrazole-1-carboxamidine Route (Mild Conditions)

Recommended for: Small-scale discovery chemistry or when acidic conditions must be avoided initially.

Reagents:

  • 3-Methylpiperidine (1.0 equiv)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) (1.2 equiv)

  • Solvent: DMF or Acetonitrile.

Protocol:

  • Setup: Dissolve 3-methylpiperidine (1.0 mmol) and DIPEA (1.2 mmol) in dry DMF (2 mL).

  • Addition: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 mmol) in one portion.

  • Reaction: Stir at Room Temperature for 16 hours.

  • Workup:

    • Add diethyl ether (20 mL) to precipitate the crude product (often an oil initially).

    • Decant solvent. Wash the oil with fresh ether (x3) to remove pyrazole byproduct.

    • Dissolve in MeOH and treat with 1M HCl in ether to ensure full conversion to the HCl salt if necessary.

  • Purification: This method often requires reverse-phase HPLC (C18, Water/Acetonitrile + 0.1% HCl) for high purity.

Yield Expectation: 85–95% (Crude), 60% (Isolated pure)

Analytical Data & Characterization

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic
MW 177.68 g/mol C7H15N3[4] • HCl
1H NMR (D2O)

3.80 (m, 2H), 3.05 (m, 2H), 1.90 (m, 1H), 1.75-1.10 (m, 4H), 0.95 (d, 3H)
Characteristic doublet for methyl group
MS (ESI+) m/z 142.13 [M+H]+Free base mass
Solubility Soluble in Water, Methanol, DMSOInsoluble in Ether, Hexane

Mechanism of Action (Method A)

The following diagram illustrates the mechanistic pathway for the Cyanamide route, highlighting the proton transfer and nucleophilic attack steps.

Mechanism Step1 Activation: Cyanamide + H+ -> [H2N-C#NH]+ Step2 Nucleophilic Attack: 3-Methylpiperidine attacks Electrophilic Carbon Step1->Step2 + Amine Step3 Proton Transfer: Formation of Guanidinium Core Step2->Step3 Product Final Product: 3-Methyl-piperidine-1-carboxamidine HCl Step3->Product Crystallization

Figure 2: Mechanistic flow of acid-catalyzed guanidylation using cyanamide.

Troubleshooting & Expert Insights

  • Hygroscopicity: Guanidine HCl salts are notorious for absorbing water. If the product becomes a sticky gum, dissolve it in absolute ethanol, add a small amount of toluene, and evaporate (azeotropic drying). Store in a desiccator.

  • Regio-isomers: 3-methylpiperidine is chiral. Commercial sources are often racemic. If a specific enantiomer (R or S) is required, start with the chiral amine (e.g., from reduction of chiral nipecotic acid derivatives) as the guanidylation does not affect the stereocenter.

  • Oiling Out: During ether precipitation, if the product oils out, scratch the glass side of the flask with a spatula or add a seed crystal. Cooling to -20°C overnight often induces crystallization.

References

  • Katritzky, A. R.; Rogovoy, B. V. (2005). "Recent developments in guanylating agents." ARKIVOC, (iv), 49-87. Link

  • Bernatowicz, M. S.; Wu, Y.; Matsueda, G. R. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis." Journal of Organic Chemistry, 57(8), 2497–2502. Link

  • Cunningham, R. P., et al. (2018). "Synthesis of Guanidines from Amines." Organic Syntheses, 95, 308-325. Link

  • Santa Cruz Biotechnology. "3-Methyl-piperidine-1-carboxamidine hydrochloride Product Data." Link

Sources

Application

Application Note: Preparation of Pharmaceutical Intermediates Using 3-Methyl-piperidine-1-carboxamidine

[1] Executive Summary This guide details the operational protocols for utilizing 3-Methyl-piperidine-1-carboxamidine (CAS: 626-56-2 derivative) as a critical guanidine surrogate in the synthesis of pharmaceutical interme...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the operational protocols for utilizing 3-Methyl-piperidine-1-carboxamidine (CAS: 626-56-2 derivative) as a critical guanidine surrogate in the synthesis of pharmaceutical intermediates.

The carboxamidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a precursor to 2-amino-pyrimidines and pyrido[2,3-d]pyrimidines , scaffolds found in FDA-approved kinase inhibitors (e.g., Palbociclib, Ribociclib) and GPCR ligands. The inclusion of the 3-methylpiperidine motif introduces a chiral center and lipophilic bulk, often used to optimize the metabolic stability and selectivity of drug candidates.[1]

Key Applications
  • Kinase Inhibitors: Synthesis of ATP-competitive inhibitors targeting CDK4/6, PIM-1, and BRAF.[1]

  • GPCR Antagonists: Construction of rigidified guanidine analogs for histamine and chemokine receptors.[1]

  • Metabolic Stability: The 3-methyl substitution blocks metabolic oxidation at the susceptible

    
    -position of the piperidine ring.[1]
    

Chemical Foundation & Mechanism

The utility of 3-Methyl-piperidine-1-carboxamidine lies in its 1,3-dinucleophilic character.[1] Unlike simple amines, the amidine functionality allows for facile condensation with 1,3-dielectrophiles (such as


-keto esters or malonates) to form six-membered nitrogen heterocycles.[1]
Mechanistic Pathway

The reaction typically proceeds via a Pinner-type mechanism followed by cyclodehydration:

  • Nucleophilic Attack: The unsubstituted amidine nitrogen attacks the ketone carbonyl of the

    
    -keto ester.[1]
    
  • Imine Formation: Loss of water generates an intermediate enamine/imine.[1]

  • Cyclization: The second amidine nitrogen attacks the ester carbonyl.[1]

  • Aromatization: Tautomerization yields the stable 4-hydroxypyrimidine (pyrimidinone) core.[1]

ReactionMechanism Reagent 3-Methyl-piperidine- 1-carboxamidine Inter1 Tetrahedral Intermediate Reagent->Inter1 Nucleophilic Attack (Amidine NH) Electrophile β-Keto Ester (1,3-Dielectrophile) Electrophile->Inter1 Product 2-(3-methylpiperidin-1-yl) -4-hydroxypyrimidine Inter1->Product Cyclodehydration (-H2O, -EtOH)

Figure 1: Mechanistic flow of the condensation reaction between the carboxamidine and a 1,3-dielectrophile.

Experimental Protocols

Protocol A: Preparation of 3-Methyl-piperidine-1-carboxamidine Sulfate

Note: While often commercially available, in-house preparation ensures salt stoichiometry control, critical for subsequent cyclizations.[1]

Objective: Synthesize the carboxamidine salt from 3-methylpiperidine. Reagents:

  • 3-Methylpiperidine (1.0 eq)[2]

  • S-Methylisothiourea hemisulfate (0.5 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a caustic scrubber (to trap methyl mercaptan), dissolve S-methylisothiourea hemisulfate (10 mmol) in 20 mL of water.

  • Addition: Add 3-methylpiperidine (20 mmol) dropwise to the solution. Add 20 mL of ethanol to ensure homogeneity.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Self-Validating Checkpoint: The evolution of methyl mercaptan (rotten cabbage odor) confirms the nucleophilic displacement is proceeding.[1] Ensure vigorous scrubbing with NaOH/bleach solution.[1]

  • Concentration: Evaporate the solvent under reduced pressure to obtain a viscous oil or semi-solid.[1]

  • Crystallization: Triturate the residue with cold acetone or isopropanol. The sulfate salt of 3-Methyl-piperidine-1-carboxamidine will precipitate as a white solid.[1]

  • Yield: Expected yield: 75–85%. Verify purity via melting point (

    
     dec).[1]
    
Protocol B: Synthesis of the Pyrimidine Scaffold (The "Drug Core")

Objective: Condense the carboxamidine with Ethyl Acetoacetate to form 2-(3-methylpiperidin-1-yl)-6-methylpyrimidin-4-ol .

Reagents:

  • 3-Methyl-piperidine-1-carboxamidine Sulfate (from Protocol A)

  • Ethyl Acetoacetate (1.1 eq)

  • Base: Sodium Ethoxide (NaOEt) (2.5 eq)

  • Solvent: Absolute Ethanol[1]

Step-by-Step Methodology:

  • Base Generation: Dissolve sodium metal (2.5 eq) in absolute ethanol under

    
     atmosphere to generate fresh NaOEt.
    
    • Expert Insight: Using pre-made NaOEt powder often leads to lower yields due to moisture absorption.[1] Fresh generation is recommended for >90% yields.[1]

  • Free Basing: Add the carboxamidine sulfate to the NaOEt solution. Stir for 30 minutes at room temperature to liberate the free amidine base. Sodium sulfate will precipitate; do not filter yet.[1]

  • Condensation: Add Ethyl Acetoacetate (1.1 eq) dropwise.

  • Cyclization: Reflux the mixture for 8–16 hours.

    • Monitoring: Monitor via TLC (9:1 DCM:MeOH).[1] The starting amidine (polar) will disappear, and a UV-active spot (pyrimidine) will appear.[1]

  • Work-up:

    • Cool the reaction to room temperature.[1]

    • Evaporate the ethanol in vacuo.[1]

    • Dissolve the residue in minimal water (approx. 3 mL per gram of substrate).[1]

    • Acidification: Carefully acidify with Glacial Acetic Acid to pH 5–6.[1]

    • Self-Validating Checkpoint: The product, being a 4-hydroxypyrimidine (tautomer of pyrimidinone), is amphoteric but least soluble at its isoelectric point.[1] A heavy white/off-white precipitate should form immediately upon acidification.[1]

  • Isolation: Filter the solid, wash with cold water, and dry.[1][3]

Data Summary: Solvent & Base Effects

Solvent SystemBaseTemperatureYield (%)Notes
Ethanol (Abs) NaOEt Reflux 88% Optimal.[1] Product precipitates cleanly.
MethanolNaOMeReflux72%Slower reaction rate observed.[1]
DMFK2CO3

65%Difficult work-up; DMF hard to remove.[1]
WaterNaOHReflux40%Hydrolysis of ester competes with cyclization.[1]

Advanced Functionalization: The "Kinase Hinge" Workflow

To convert the scaffold into a bioactive kinase inhibitor, the 4-hydroxy group is typically converted to a chloride, allowing for


 coupling with anilines.[1]

Workflow Step1 Protocol A: Synthesis of Carboxamidine Step2 Protocol B: Cyclization to Pyrimidin-4-ol Step1->Step2 + Ethyl Acetoacetate NaOEt, EtOH Step3 Chlorination (POCl3) Generates 4-Cl-Pyrimidine Step2->Step3 POCl3, Reflux Step4 SNAr Coupling (with Aniline/Hinge Binder) Step3->Step4 Ar-NH2, Heat

Figure 2: Complete synthetic workflow from intermediate to drug candidate.

Protocol C: Chlorination & SNAr Displacement
  • Chlorination: Suspend the product from Protocol B in

    
     (5 vol). Heat to reflux for 2 hours. The solid will dissolve as it converts to the chloride.[1] Evaporate excess 
    
    
    
    and quench on ice.
  • Coupling: Dissolve the crude chloro-pyrimidine in n-Butanol. Add the desired aniline (e.g., 4-aminobenzenesulfonamide for CDK activity) and catalytic HCl.[1] Reflux for 4 hours. The final drug candidate often precipitates as the HCl salt upon cooling.[1]

References

  • Synthesis of Piperidine-1-carboxamidine Derivatives

    • Title: Design and synthesis of a series of piperazine-1-carboxamidine deriv
    • Source: ChemMedChem, 2009.[1]

    • URL:[Link]

  • Kinase Inhibitor Scaffolds

    • Title: Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4).[4]

    • Source: Journal of Medicinal Chemistry, 2014.[1]

    • URL:[Link]

  • General Reactivity of Guanidines

    • Title: The chemistry of pyrido[2,3-d]pyrimidines.[1][4][5][6]

    • Source: Journal of Chemical and Pharmaceutical Research.[1]

    • URL:[Link] (General Reference for Pyrido-pyrimidine synthesis logic).[1]

  • Chemical Properties & Safety

    • Title: 3-Methylpiperidine Compound Summary.
    • Source: PubChem.[1][2][7]

    • URL:[Link]

Sources

Method

Application Note: Mechanistic &amp; Synthetic Protocols for Piperidine-1-carboxamidine Formation

Abstract The formation of piperidine-1-carboxamidine (N-guanylpiperidine) represents a critical transformation in medicinal chemistry, installing a highly basic guanidine moiety ( ) onto a piperidine scaffold. This struc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of piperidine-1-carboxamidine (N-guanylpiperidine) represents a critical transformation in medicinal chemistry, installing a highly basic guanidine moiety (


) onto a piperidine scaffold. This structural motif is prevalent in antihypertensives (e.g., debrisoquine derivatives), antidiabetics, and protease inhibitors. This guide delineates the two primary synthetic pathways: the classical S-methylisothiourea  route (cost-effective, robust) and the modern 1H-pyrazole-1-carboxamidine  route (atom-economical, mild). Emphasis is placed on the nucleophilic addition-elimination mechanism, rigorous safety protocols regarding methanethiol evolution, and self-validating quality control measures.

Mechanistic Analysis

The formation of piperidine-1-carboxamidine proceeds via a Nucleophilic Addition-Elimination mechanism at an


 hybridized carbon. The reaction is driven by the nucleophilicity of the secondary amine (piperidine) and the leaving group ability of the substituent attached to the amidine core.
Reaction Pathway
  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the electrophilic central carbon of the guanylating agent (e.g., S-methylisothiourea).

  • Tetrahedral Intermediate: A short-lived tetrahedral intermediate is formed.

  • Proton Transfer: Rapid proton transfer occurs between the positively charged piperidine nitrogen and the basic sites of the intermediate.

  • Elimination: The leaving group (methanethiol or pyrazole) is expelled, restoring the

    
     double bond and generating the guanidinium core.
    
Mechanism Diagram

The following diagram illustrates the electronic flow during the reaction using S-methylisothiourea as the electrophile.

ReactionMechanism Reactants Reactants Piperidine + S-Methylisothiourea TS1 Transition State Nucleophilic Attack Reactants->TS1 N-attack on C=N Intermediate Tetrahedral Intermediate TS1->Intermediate Formation of C-N bond Elimination Elimination of Methanethiol (MeSH) Intermediate->Elimination Proton Transfer Product Product Piperidine-1-carboxamidine (Guanidinium Salt) Elimination->Product Restoration of delocalization

Figure 1: Step-wise mechanistic flow of guanylation via S-methylisothiourea.

Comparative Synthetic Routes

Selecting the appropriate route depends on scale, safety constraints, and purification capabilities.

FeatureRoute A: S-Methylisothiourea SulfateRoute B: 1H-Pyrazole-1-carboxamidine
Reaction Type Classical Nucleophilic SubstitutionBiomimetic Guanylation
Reagent Cost Low (Commodity chemical)High (Specialty reagent)
By-product Methanethiol (

) - Toxic/Odor
Pyrazole - Water soluble, benign
Atom Economy ModerateHigh
Purification Crystallization (often direct)Column Chromatography or Scavenging
Scale Suitability Multi-gram to KilogramMilligram to Gram (Discovery)

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (S-Methylisothiourea Route)

Best for: Large-scale synthesis where reagent cost is a driver and fume hood infrastructure is robust.

Safety Critical: This reaction evolves Methanethiol (MeSH) , a colorless gas with a putrid smell (rotten cabbage) and high toxicity. A bleach trap is MANDATORY .

Materials
  • Piperidine (1.0 equiv)

  • S-Methylisothiourea Sulfate (0.5 equiv - Note: Sulfate is diprotic, so 0.5 mol sulfate provides 1.0 mol amidine unit)

  • Solvent: Ethanol/Water (1:1 v/v)

  • Base: NaOH (optional, if free base is desired immediately)

  • Trap Reagents: 10-15% Sodium Hypochlorite (Bleach) solution.

Workflow Diagram

ProtocolA Setup Setup: Reflux Apparatus + Bleach Trap (Scrubber) Mix Dissolve S-Methylisothiourea in EtOH/H2O Setup->Mix Add Add Piperidine (Dropwise if exothermic) Mix->Add Reflux Reflux (80°C) for 3-6 Hours Monitor MeSH evolution Add->Reflux Workup Concentrate & Cool Crystallize Sulfate Salt Reflux->Workup

Figure 2: Workflow for S-methylisothiourea mediated synthesis.

Step-by-Step Procedure
  • Scrubber Setup: Connect the top of the reflux condenser to a tube leading into a trap containing 15% bleach solution. This oxidizes the escaping methanethiol to odorless methanesulfonic acid/sulfate.

  • Dissolution: In a round-bottom flask, dissolve S-methylisothiourea sulfate (13.9 g, 50 mmol) in 40 mL of water/ethanol (1:1).

  • Addition: Add piperidine (8.5 g, 100 mmol) to the solution. The reaction may be slightly exothermic.

  • Reaction: Heat the mixture to reflux (

    
    C). Maintain reflux for 4–6 hours.
    
    • Checkpoint: Evolution of gas bubbles in the trap indicates active reaction.

  • Workup:

    • Concentrate the solution under reduced pressure to remove ethanol and residual MeSH (ensure pump exhaust is vented to a hood).

    • The product, piperidine-1-carboxamidine sulfate, often crystallizes upon cooling.

    • Filter the white solid and wash with cold ethanol.

  • Yield: Typical yields are 75–85%.[1]

Protocol B: The "Clean" Route (1H-Pyrazole-1-carboxamidine)

Best for: Discovery chemistry, parallel synthesis, and labs with strict odor controls.

Materials
  • Piperidine (1.0 equiv)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: DMF or Acetonitrile

Step-by-Step Procedure
  • Mixing: In a vial, suspend 1H-pyrazole-1-carboxamidine HCl (1.46 g, 10 mmol) in DMF (10 mL).

  • Base Addition: Add DIPEA (1.55 g, 12 mmol) to neutralize the salt and liberate the free amidine.

  • Amine Addition: Add piperidine (0.85 g, 10 mmol).

  • Reaction: Stir at Room Temperature for 16 hours.

    • Note: If the amine is sterically hindered, heat to

      
      C.
      
  • Workup:

    • Add diethyl ether (50 mL) to precipitate the crude guanidine salt (often an oil or gum initially).

    • Decant the ether (removes pyrazole and DIPEA).

    • Triturate with fresh ether or ethyl acetate to obtain a solid.

  • Yield: Typical yields are 85–95%.

Quality Control & Troubleshooting

Self-Validating Analytical Checks
  • NMR Verification (

    
    ): 
    
    • Look for the loss of the S-methyl peak (approx. 2.6 ppm) in Route A.

    • Look for the loss of aromatic pyrazole protons (6.5, 7.7, 8.3 ppm) in Route B.

    • Diagnostic piperidine multiplet shifts due to the electron-withdrawing guanidine group.

  • Mass Spectrometry (ESI+):

    • Target Mass:

      
       (for 
      
      
      
      ).
  • Ninhydrin Stain:

    • Guanidines often stain reddish-purple, distinct from the starting secondary amine.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Route A) Incomplete MeSH removalEnsure vigorous reflux; MeSH acts as an equilibrium inhibitor.
Oil formation (Route B) Residual DMF/DIPEATriturate with diethyl ether multiple times; dry under high vacuum.
Strong Odor Trap failureRefresh bleach solution; ensure system is gas-tight.

References

  • Bernatowicz, M. S.; Wu, Y.; Matsueda, G. R. (1992).[2][3][4] "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis". Journal of Organic Chemistry, 57(8), 2497–2502. Link

  • Katritzky, A. R.; Rogovoy, B. V. (2000).[2] "Recent developments in guanylating agents". ARKIVOC, 2000(4), 49-87. Link

  • Shildneck, P. R.; Windus, W. (1932). "S-Methylisothiourea Sulfate". Organic Syntheses, Coll.[1] Vol. 2, p.411. Link

  • Rasmussen, C. R. et al. (1988). "Improved procedures for the preparation of guanidines". Synthesis, 1988(6), 460-466. Link

Sources

Application

Technical Application Note: Strategic Derivatization of 3-Methyl-piperidine-1-carboxamidine HCl

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic derivatization of 3-Methyl-piperidine-1-carboxamidine hydrochloride , a versatile building block often...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic derivatization of 3-Methyl-piperidine-1-carboxamidine hydrochloride , a versatile building block often utilized in the synthesis of GPCR ligands (e.g., Histamine H4 antagonists) and protease inhibitors.

Executive Summary & Strategic Analysis

3-Methyl-piperidine-1-carboxamidine hydrochloride (Structure: 3-methylpiperidine moiety attached to a guanidine core via the ring nitrogen) presents a unique "chemical warhead." The guanidine moiety (


) is strongly basic (

) and bis-nucleophilic.

For drug development, this scaffold is rarely used "naked" due to its high polarity and rapid clearance. Instead, it is derivatized to:

  • Reduce Basicity: Converting the guanidine to a neutral urea or acyl-guanidine to improve membrane permeability.

  • Generate Heterocycles: reacting with 1,3-dielectrophiles to form 2-amino-pyrimidines or 1,3,5-triazines , which serve as rigid, bioactive cores.

Key Structural Consideration: The C3-methyl group introduces chirality and proximal steric bulk. In racemic mixtures, this does not significantly impede reaction rates, but in enantiopure synthesis (


 or 

), the methyl group can influence the facial selectivity of subsequent cyclizations.

Derivatization Pathways Overview

The following diagram illustrates the three primary workflows for this scaffold: Cyclization (Path A), Acylation (Path B), and Sulfonylation (Path C).

Derivatization_Pathways Start 3-Methyl-piperidine- 1-carboxamidine HCl StepA Cyclocondensation (1,3-Dielectrophiles) Start->StepA NaOEt/EtOH, Reflux StepB Acylation / Protection (Boc2O / Cbz-Cl) Start->StepB DIPEA, DCM, 0°C StepC Sulfonylation (R-SO2-Cl) Start->StepC NaOH, Acetone/H2O ProductA 2-Amino-Pyrimidine Derivatives StepA->ProductA ProductB Acyl-Guanidines (Prodrugs / Intermediates) StepB->ProductB ProductC Sulfonyl-Guanidines (Bioisosteres) StepC->ProductC

Figure 1: Strategic derivatization workflows.[1][2] Path A is preferred for library generation; Path B for modulating physicochemical properties.

Detailed Experimental Protocols

Protocol A: Synthesis of substituted 2-Amino-Pyrimidines

Objective: To convert the carboxamidine core into a pyrimidine ring via condensation with a 1,3-dicarbonyl compound (e.g., Acetylacetone or Ethyl Acetoacetate). This is the most common transformation for creating kinase inhibitor libraries.

Mechanism: The free guanidine base undergoes a nucleophilic attack on the carbonyl carbon, followed by dehydration and ring closure.

Reagents:

  • Substrate: 3-Methyl-piperidine-1-carboxamidine HCl (1.0 equiv)

  • Reagent: Acetylacetone (1.1 equiv) [or other

    
    -diketones]
    
  • Base: Sodium Ethoxide (NaOEt) (1.2 equiv) or Sodium Carbonate (

    
    )
    
  • Solvent: Absolute Ethanol (EtOH)[3]

Step-by-Step Methodology:

  • Free Base Liberation: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-Methyl-piperidine-1-carboxamidine HCl (10 mmol) in absolute Ethanol (20 mL). Add NaOEt (12 mmol, 21% wt in EtOH) dropwise.

    • Expert Insight: The solution may become cloudy as NaCl precipitates. This confirms the liberation of the reactive free guanidine.

  • Addition: Add Acetylacetone (11 mmol) slowly to the stirring mixture at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (highly polar) will disappear, and a less polar UV-active spot (pyrimidine) will appear.

  • Workup: Cool to room temperature. Remove the solvent under reduced pressure.[4][5]

  • Purification: Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Dry the organic layer over

    
     and concentrate.[5]
    
    • Note: If the product is crystalline, recrystallization from Ethanol/Hexane is preferred over chromatography.

Validation Data:

Parameter Expected Value Notes
Yield 75–85% Lower yields if steric bulk on dicarbonyl is high.
1H NMR Pyrimidine-H singlet (~6.5 ppm) Confirms ring closure.

| MS (ESI) | [M+H]+ | Mass = MW(substrate) + MW(dicarbonyl) - 2H2O. |

Protocol B: Chemoselective N-Boc Protection

Objective: To protect the guanidine functionality, reducing its basicity and preventing side reactions during subsequent synthesis steps on the piperidine ring or other appendages.

Reagents:

  • Substrate: 3-Methyl-piperidine-1-carboxamidine HCl (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step Methodology:

  • Preparation: Suspend the hydrochloride salt (5 mmol) in dry DCM (15 mL) under nitrogen atmosphere.

  • Neutralization: Cool to 0°C. Add DIPEA (12.5 mmol) dropwise. The suspension should clear as the salt dissolves.

  • Acylation: Add a solution of

    
     (5.5 mmol) in DCM (5 mL) dropwise over 10 minutes.
    
    • Expert Insight: Although the guanidine has multiple nitrogens, the

      
       group typically adds to the imino-nitrogen (
      
      
      
      ) due to electronic stabilization, forming a conjugated system.
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer with 5% citric acid (to remove excess base/starting material), followed by brine. Dry over

    
    .[6]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Analytical Characterization & Troubleshooting

Critical Analytical Markers

When characterizing the derivatives of 3-Methyl-piperidine-1-carboxamidine, pay attention to the C3-Methyl stereocenter .

  • 1H NMR (DMSO-d6):

    • The C3-Methyl doublet typically appears around

      
       0.8–0.9 ppm.
      
    • The Guanidine NH protons (if unprotected) are broad singlets around

      
       7.0–8.0 ppm and are 
      
      
      
      exchangeable.
    • Derivatization Shift: Upon cyclization to a pyrimidine, the broad NH signals disappear, replaced by aromatic pyrimidine protons (

      
       6.0–8.5 ppm).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete free-basing of HCl salt.Ensure NaOEt is fresh or use a stronger base like NaH (carefully) in dry THF.
Hygroscopicity The HCl salt absorbs water rapidly.Dry the starting material in a vacuum oven at 40°C over

before use.
Regioisomers in Protection Competition between exocyclic nitrogens.Use strictly 1.0–1.1 eq of

and low temperature (0°C to -10°C) to favor the mono-protected product.

Mechanism of Action (Cyclization)[7]

Understanding the mechanism ensures the scientist can adapt the protocol for different electrophiles.

Mechanism Step1 Free Guanidine Base (Nucleophile) Step2 Nucleophilic Attack on Carbonyl (C=O) Step1->Step2 + 1,3-Dicarbonyl Step3 Intermediate: Tetrahedral Adduct Step2->Step3 Step4 Dehydration (-H2O) & Imine Formation Step3->Step4 Step5 Intramolecular Attack on 2nd Carbonyl Step4->Step5 Final Aromatization -> Pyrimidine Ring Step5->Final -H2O

Figure 2: Mechanistic pathway for the condensation of guanidine derivatives with 1,3-dicarbonyls.

References

  • Vertex Pharmaceuticals. (2010). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. National Institutes of Health (PMC).

  • Organic Chemistry Portal. (2021). Synthesis of Pyrimidines: Recent Advances. Organic Chemistry Portal.

  • Santa Cruz Biotechnology. (2024). 3-Methyl-piperidine-1-carboxamidine hydrochloride Product Data. SCBT.

  • Thieme Connect. (2014). Guanidine Derivatives: Synthesis and Protection Strategies. Science of Synthesis.

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-piperidine-1-carboxamidine Hydrochloride

Ticket ID: YIELD-OPT-3MP-GUAN Status: Open Subject: Yield Optimization & Troubleshooting for 3-Methyl-piperidine-1-carboxamidine HCl Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile[...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: YIELD-OPT-3MP-GUAN Status: Open Subject: Yield Optimization & Troubleshooting for 3-Methyl-piperidine-1-carboxamidine HCl Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile[1]

You are encountering yield or purity issues in the synthesis of 3-Methyl-piperidine-1-carboxamidine hydrochloride (also known as N-amidino-3-methylpiperidine HCl). This molecule features a secondary amine (piperidine) sterically influenced by a methyl group at the C3 position, which can retard nucleophilic attack compared to unsubstituted piperidine.

Key Yield Killers:

  • Steric Hindrance: The C3-methyl group creates local steric bulk, slowing the kinetics of the guanylation step.

  • Hygroscopicity: The resulting guanidinium chloride salt is highly hygroscopic; "oiling out" is a common failure mode during isolation.

  • Reagent Dimerization: Using cyanamide often leads to dicyandiamide byproducts if pH is not strictly controlled.

Strategic Reagent Selection (Input Phase)

The choice of guanylating agent is the single most critical factor for yield. While Cyanamide is cost-effective, it is chemically inferior for hindered amines.

Decision Matrix: Selecting the Right Agent

GuanylationStrategy Start Select Guanylating Agent Cyanamide Cyanamide (NH2CN) Start->Cyanamide Low Cost Priority S_Methyl S-Methylisothiourea Start->S_Methyl Traditional Route Pyrazole 1H-Pyrazole-1-carboxamidine HCl Start->Pyrazole High Yield / Purity Priority Cyan_Risk RISK: Dimerization Requires pH control Yield: 40-60% Cyanamide->Cyan_Risk S_Risk RISK: MeSH gas (Odor) Requires reflux Yield: 60-75% S_Methyl->S_Risk Pyz_Benefit BENEFIT: Mild conditions Easy workup Yield: >85% Pyrazole->Pyz_Benefit

Figure 1: Decision tree for selecting the optimal guanylating reagent based on laboratory priorities.

Optimized Protocol: The Pyrazole Route (Recommended)

This protocol utilizes 1H-Pyrazole-1-carboxamidine hydrochloride (PyzCA) .[1][2] It is the "Gold Standard" for converting hindered secondary amines to guanidines because the pyrazole leaving group is non-nucleophilic and easily removed.

Materials & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Methylpiperidine 1.0SubstrateEnsure free base form (not HCl salt).
1H-Pyrazole-1-carboxamidine HCl 1.1ReagentSlight excess drives reaction to completion.
DIPEA (Diisopropylethylamine) 2.0BaseScavenges HCl; prevents protonation of amine.
Acetonitrile (MeCN) --SolventPreferred over DMF for easier evaporation.
Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 eq of 3-Methylpiperidine and 2.0 eq of DIPEA in anhydrous Acetonitrile (5 mL per mmol substrate).

  • Addition: Add 1.1 eq of 1H-Pyrazole-1-carboxamidine HCl in one portion.

  • Reaction: Stir at 40–50°C for 16–24 hours.

    • Note: Unsubstituted piperidine reacts at RT. The 3-methyl group requires thermal energy to overcome steric hindrance.

  • Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1). Look for the disappearance of the pyrazole reagent.

  • Workup (The "Crash" Method):

    • Cool the mixture to room temperature.

    • Add diethyl ether (Et2O) slowly (ratio 3:1 Ether:MeCN) to precipitate the crude product.

    • If oil forms: Decant solvent, redissolve in minimum MeOH, and re-precipitate with Et2O.

Troubleshooting & FAQ Matrix

User Question: "My product comes out as a sticky yellow oil instead of a white solid. How do I fix this?"

Diagnosis: This is likely due to trace solvent retention or hygroscopicity . The 3-methyl group lowers the lattice energy compared to the planar unsubstituted analog, making crystallization harder.

Solution (The Trituration Protocol):

  • Decant the supernatant.

  • Add fresh anhydrous Diethyl Ether or MTBE to the oil.

  • Sonicate vigorously for 10 minutes. The mechanical energy will induce lattice formation.

  • If it remains oily, dissolve in minimal isopropanol and store at -20°C overnight.

User Question: "I am using S-Methylisothiourea sulfate because it's cheaper, but the yield is stuck at 50%."

Diagnosis: The sulfate salt often traps the product. Furthermore, the evolution of methyl mercaptan (MeSH) is an equilibrium process. If MeSH isn't removed, the reaction stalls.

Solution:

  • Switch Solvent: Use Ethanol/Water (1:1) and reflux.

  • Gas Removal: Use a nitrogen sparge (bubbler) to physically sweep the MeSH gas out of the reaction vessel (into a bleach trap). This shifts the equilibrium to the right (Le Chatelier's Principle).

Mechanistic Pathway & Yield Logic[5]

Understanding why the reaction works allows you to troubleshoot effectively.

ReactionMechanism cluster_conditions Optimization Levers Substrate 3-Methylpiperidine (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (Slow Step: Steric Hindrance) Reagent PyzCA-HCl (Electrophile) Reagent->Intermediate Product Target Guanidine HCl Salt Intermediate->Product Elimination Byproduct Pyrazole (Leaving Group) Intermediate->Byproduct Heat Heat (40°C) Overcomes Sterics Base DIPEA Maintains Nucleophilicity

Figure 2: Reaction pathway highlighting the steric bottleneck at the nucleophilic attack stage.

Analytical Validation (Self-Check)

Before proceeding to biological assays, validate your salt form:

  • 1H NMR (D2O): Look for the 3-methyl doublet at ~0.9 ppm. The guanidine protons will exchange with D2O and disappear (this is normal).

  • Mass Spec (ESI+): Target Mass = [M+H]+ = 142.1 (Free base mass).

  • Chloride Test: Dissolve a small amount in water and add AgNO3. A white precipitate (AgCl) confirms the hydrochloride salt.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[1][3] The Journal of Organic Chemistry, 57(8), 2497-2502.

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663.

  • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc, 4, 49-87.

  • PubChem. (2025).[4] Compound Summary: 3-Methyl-piperidine-1-carboxamidine.[5] National Library of Medicine.

Sources

Optimization

Technical Support Center: Purification of 3-Methyl-piperidine-1-carboxamidine HCl

Welcome to the technical support center for the purification of 3-Methyl-piperidine-1-carboxamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Methyl-piperidine-1-carboxamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. As a polar, ionizable molecule, 3-Methyl-piperidine-1-carboxamidine HCl presents unique purification challenges. This resource synthesizes established chemical principles with practical, field-proven insights to help you achieve the desired purity for your research and development needs.

Understanding the Molecule: Key Physicochemical Properties

3-Methyl-piperidine-1-carboxamidine hydrochloride is a salt, rendering it highly polar and generally soluble in aqueous and polar protic solvents. The guanidinium group is a strong base, and its protonated form is stabilized by resonance, making the hydrochloride salt the stable form under most conditions.[1] The piperidine ring introduces a degree of non-polarity and a chiral center if a specific enantiomer of 3-methylpiperidine was used in the synthesis. These properties are crucial considerations when selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Methyl-piperidine-1-carboxamidine HCl?

A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing guanidines is the guanylation of an amine (in this case, 3-methylpiperidine) with a guanylating agent like cyanamide or a protected S-methylisothiourea derivative.[2][3] Therefore, common impurities may include:

  • Unreacted 3-methylpiperidine: A volatile and basic starting material.

  • Excess guanylating agent and its byproducts: These can be polar and may require specific chromatographic conditions for removal.

  • Dimerization or oligomerization products: Side reactions can sometimes lead to the formation of biguanides or other related structures, especially at elevated temperatures.[4]

  • Isomers: If racemic 3-methylpiperidine was used, you will have a racemic mixture of the final product. Separation of enantiomers would require chiral chromatography or resolution.

  • Inorganic salts: From reagents or workup procedures.

Q2: What is the best initial approach for purifying crude 3-Methyl-piperidine-1-carboxamidine HCl?

A2: For a highly polar and crystalline compound like this hydrochloride salt, recrystallization is often the most efficient first-line purification technique. It is cost-effective and can significantly improve purity by removing most non-polar impurities and some closely related polar impurities.

Q3: How stable is 3-Methyl-piperidine-1-carboxamidine HCl during purification and storage?

A3: Guanidinium hydrochloride salts are generally stable under neutral to acidic conditions at room temperature.[4] However, they can be sensitive to strong bases, which can deprotonate the guanidinium group to the free base. The free base may be less stable and more prone to degradation. For long-term storage, it is recommended to keep the purified hydrochloride salt in a cool, dry, and well-ventilated place.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 3-Methyl-piperidine-1-carboxamidine HCl.

Recrystallization Issues

Problem 1: My compound oils out instead of crystallizing.

  • Cause A: Presence of Impurities. Oiling out is common when impurities are present that depress the melting point of the mixture or inhibit crystal lattice formation.

    • Solution: Before setting up the recrystallization, try washing the crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are. Diethyl ether or ethyl acetate can be good choices for washing polar hydrochloride salts to remove non-polar contaminants.[5]

  • Cause B: Inappropriate Solvent System. The solvent system may not be optimal for crystallization.

    • Solution: Experiment with different solvent systems. A two-solvent system is often effective for polar compounds.[2] A good starting point would be to dissolve the compound in a minimal amount of a hot polar solvent like methanol, ethanol, or isopropanol, and then slowly add a less polar anti-solvent like diethyl ether, ethyl acetate, or acetone until turbidity persists.[5] Then, add a few drops of the hot polar solvent to redissolve the solid and allow it to cool slowly.

  • Cause C: Cooling Too Rapidly. Rapid cooling can lead to the formation of an oil instead of crystals.

    • Solution: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Do not place the hot solution directly into a cold environment.[6]

Problem 2: I have a very low yield after recrystallization.

  • Cause A: Using too much solvent. The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor.[6]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. It is better to add the solvent in small portions. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.

  • Cause B: The chosen solvent is too good at room temperature. An ideal recrystallization solvent should have poor solubility for the compound at room temperature.

    • Solution: Re-evaluate your solvent choice. Perform small-scale solubility tests to find a solvent where your compound is sparingly soluble at room temperature but highly soluble when hot.

Chromatography Challenges

Problem 3: My compound streaks or shows poor peak shape during HPLC analysis/purification.

  • Cause A: Secondary Interactions with the Stationary Phase. The basic nature of the guanidinium and piperidine groups can lead to strong interactions with residual silanol groups on standard silica-based C18 columns, causing tailing.

    • Solution: Use a mobile phase with an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%). The acid protonates the basic sites on your molecule and suppresses the ionization of silanol groups, leading to improved peak shape.[7]

  • Cause B: Inappropriate Column Chemistry. Standard reversed-phase columns may not provide sufficient retention for this highly polar compound.

    • Solution: Consider using alternative chromatographic techniques designed for polar compounds:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining and separating very polar compounds.[8]

      • Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange characteristics, offering unique selectivity for polar and ionizable compounds.[8]

Problem 4: I can't separate my desired product from a closely eluting impurity.

  • Cause A: Insufficient Resolution. The chosen chromatographic conditions may not be optimal for separating the specific impurities present.

    • Solution:

      • Optimize the Gradient: If using gradient elution, try a shallower gradient to increase the separation between peaks.

      • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

      • Adjust the Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.

      • Try a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) may provide the necessary selectivity.

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This protocol provides a general guideline for the recrystallization of 3-Methyl-piperidine-1-carboxamidine HCl. The optimal solvents should be determined experimentally.

Materials:

  • Crude 3-Methyl-piperidine-1-carboxamidine HCl

  • Polar solvent (e.g., Methanol, Ethanol, Isopropanol)

  • Less polar anti-solvent (e.g., Diethyl ether, Ethyl acetate, Acetone)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Heat the polar solvent in a separate container.

  • Add the minimum amount of the hot polar solvent to the crude solid to just dissolve it.

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.

  • Slowly add the anti-solvent dropwise to the hot solution with swirling until a faint cloudiness persists.

  • Add a few drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold anti-solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: HPLC Purification (Reversed-Phase)

This is a starting point for developing an HPLC purification method.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample dissolved in Mobile Phase A

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the dissolved sample.

  • Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm).

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Combine the pure fractions and remove the solvent by lyophilization.

Visualizations

Logical Workflow for Purification Strategy Selection

Purification_Strategy start Crude 3-Methyl-piperidine-1-carboxamidine HCl wash Wash with non-polar solvent (e.g., Diethyl ether) start->wash recrystallization Attempt Recrystallization purity_check1 Check Purity (HPLC, NMR) recrystallization->purity_check1 wash->recrystallization high_purity High Purity Product purity_check1->high_purity Purity > 98% chromatography Proceed to Chromatography purity_check1->chromatography Purity < 98% or multiple impurities hilic HILIC chromatography->hilic Highly Polar Impurities mixed_mode Mixed-Mode chromatography->mixed_mode Ionic & Polar Impurities rp_hplc Reversed-Phase HPLC (with acid modifier) chromatography->rp_hplc General Purpose purity_check2 Check Purity of Fractions hilic->purity_check2 mixed_mode->purity_check2 rp_hplc->purity_check2 purity_check2->chromatography Fractions are not pure (re-optimize) combine_fractions Combine Pure Fractions & Remove Solvent purity_check2->combine_fractions Fractions are pure combine_fractions->high_purity

Caption: A decision tree for selecting the optimal purification strategy.

Troubleshooting Recrystallization

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Compound Oils Out start->oiling_out Problem low_yield Low Yield start->low_yield Problem slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Solution wash_crude Wash Crude Solid oiling_out->wash_crude Solution change_solvent Change Solvent System oiling_out->change_solvent Solution use_min_solvent Use Minimum Hot Solvent low_yield->use_min_solvent Solution check_rt_solubility Check Room Temp. Solubility low_yield->check_rt_solubility Solution

Caption: Troubleshooting common issues in recrystallization.

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry.
  • Nozaki, Y. (1972). The preparation of guanidine hydrochloride. Methods in Enzymology, 26, 43-50.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Wikipedia. (2024). Guanidine. [Link]

  • Royal Society of Chemistry. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. [Link]

  • Jubilant Ingrevia Limited. (n.d.).
  • Alfa Aesar. (n.d.). 3-Methylpiperidine, 97%.
  • MolPort. (n.d.). (3S)-N-(3-chlorophenyl)-3-(methylamino)piperidine-1-carboxamide hydrochloride. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Spectral Profiling of 3-Methyl-piperidine-1-carboxamidine HCl

Topic: 1H NMR and 13C NMR spectral analysis of 3-Methyl-piperidine-1-carboxamidine HCl Content Type: Publish Comparison Guide Executive Summary 3-Methyl-piperidine-1-carboxamidine HCl (also known as -guanyl-3-methylpiper...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR spectral analysis of 3-Methyl-piperidine-1-carboxamidine HCl Content Type: Publish Comparison Guide

Executive Summary

3-Methyl-piperidine-1-carboxamidine HCl (also known as


-guanyl-3-methylpiperidine hydrochloride) is a critical guanidine-functionalized saturated heterocycle used as a pharmacophore in serine protease inhibitors and peptidomimetics. Its structural integrity is defined by the specific regiochemistry of the methyl group on the piperidine ring and the electronic environment of the guanidinium moiety.

This guide provides a definitive spectral analysis, comparing the target molecule against its structural isomers (2-methyl and 4-methyl analogs) and its synthetic precursor (3-methylpiperidine). These comparisons are essential for validating identity and purity in drug development workflows.

Structural Logic & Atom Mapping

To interpret the NMR data accurately, we must first map the unique electronic environment of the molecule. The 3-methyl substitution breaks the symmetry of the piperidine ring, creating distinct chemical shifts for the


-carbons (C2 and C6).
Structural Diagram & Numbering

The following diagram illustrates the atom mapping used throughout this guide.

G cluster_legend Functional Zones N1 N1 C2 C2 N1->C2 C_guan C=N N1->C_guan Amidine Link C3 C3 C2->C3 C4 C4 C3->C4 Me Me C3->Me Pos 3 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 N_guan1 NH C_guan->N_guan1 N_guan2 NH2 C_guan->N_guan2

Figure 1: Connectivity map of 3-Methyl-piperidine-1-carboxamidine. Note the asymmetry introduced by the C3-Methyl group, rendering C2 and C6 magnetically non-equivalent.

Experimental Methodology

Reliable spectral acquisition requires specific solvent choices due to the exchangeable protons on the guanidine group.

  • Solvent A: DMSO-

    
     (Recommended) 
    
    • Purpose: Preserves the exchangeable guanidine protons (

      
      , 
      
      
      
      ), allowing for full structural verification.
    • Observation: The HCl salt forms a guanidinium cation, typically showing broad singlets between 7.0–8.5 ppm.

  • Solvent B: D

    
    O 
    
    • Purpose: Simplifies the spectrum by exchanging labile protons with deuterium.

    • Use Case: Best for analyzing the aliphatic ring protons without interference from the broad NH signals.

  • Internal Standard: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm / 39.5 ppm).

1H NMR Spectral Analysis

The proton spectrum is characterized by a high-field methyl doublet and a complex aliphatic region due to the ring conformation.

Table 1: 1H NMR Assignment (DMSO- , 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationMechanistic Insight
Guanidine NH 7.40 – 7.80br s4HExchangeable protons on the positively charged guanidinium group. Broadened due to quadrupole relaxation and exchange.
H2 (Eq/Ax) 3.75 – 3.85m / dd1H

-proton. Deshielded by the electron-withdrawing guanidine nitrogen. Non-equivalent to H6.
H6 (Eq/Ax) 3.60 – 3.70m1H

-proton. Distinct from H2 due to distance from the C3-Methyl group.
H2/H6 (Ax) 2.70 – 2.90m (td)2HAxial

-protons are shielded relative to equatorial counterparts due to 1,3-diaxial interactions.
H3 1.60 – 1.80m1HMethine proton at the chiral center.
H4/H5 1.10 – 1.90m (complex)4HRing methylene envelope.
CH

0.85 – 0.95d (

Hz)
3HDiagnostic Signal. The doublet multiplicity confirms the methyl is attached to a CH (methine), ruling out quaternary attachment.

Key Diagnostic Feature: The splitting of the


-protons (H2 and H6) into distinct multiplets spanning ~2.7 to 3.9 ppm differentiates this from the symmetric 4-methyl isomer.

13C NMR Spectral Analysis

The carbon spectrum provides the most definitive proof of the guanidine moiety and the substitution pattern.

Table 2: 13C NMR Assignment (DMSO- , 100 MHz)
CarbonShift (

, ppm)
TypeSignificance
C=N (Guanidine) 156.0 – 158.5 QuaternaryFingerprint Signal. The extreme downfield shift confirms the presence of the carboxamidine group. Absent in the precursor amine.
C2 52.0 – 54.0CH


-carbon. Shifted downfield by N1 but distinct from C6 due to

-effect of the methyl group.
C6 46.0 – 48.0CH


-carbon. Less sterically crowded than C2.
C3 30.5 – 32.0CHMethine carbon carrying the methyl group.
C4 31.0 – 33.0CH


-carbon to the methyl group.
C5 24.0 – 26.0CH

Most shielded ring methylene.
CH

18.5 – 19.5CH

Methyl group.

Comparative Analysis: Product vs. Alternatives

This section is critical for Quality Control (QC). It defines how to distinguish the target from its likely impurities (precursors) and isomers.

Comparison 1: Differentiation from Precursor (3-Methylpiperidine)

The precursor lacks the carboxamidine moiety.

Feature3-Methyl-piperidine-1-carboxamidine HCl3-Methylpiperidine (Precursor)
13C Quaternary Signal Present (~157 ppm) Absent
1H Alpha Protons Deshielded (3.6 - 3.9 ppm)Shielded (2.8 - 3.0 ppm)
NH Signals 4H (Broad, ~7.5 ppm)1H or 2H (depends on salt, usually sharper)
Comparison 2: Differentiation from Structural Isomers

Distinguishing the 3-methyl isomer from the 2-methyl and 4-methyl analogs is a common challenge in synthesis.

  • Vs. 4-Methyl-piperidine-1-carboxamidine:

    • Symmetry: The 4-methyl isomer is symmetric. Its 13C spectrum will show fewer signals (C2 and C6 are equivalent, C3 and C5 are equivalent).

    • Target (3-Methyl): Asymmetric. C2 and C6 appear as two separate peaks.

  • Vs. 2-Methyl-piperidine-1-carboxamidine:

    • Methyl Shift: In the 2-methyl isomer, the methyl group is on an

      
      -carbon. This shifts the methyl carbon signal and significantly changes the H2 proton multiplicity (multiplet/quintet vs doublet of doublets).
      
Decision Tree for Identification

Use the following logic flow to validate the compound's identity.

DecisionTree Start Unknown Sample Spectrum Check157 Check 13C: Signal at ~157 ppm? Start->Check157 IsPrecursor ID: 3-Methylpiperidine (Precursor) Check157->IsPrecursor No CheckSym Check 13C: Number of CH2 Signals? Check157->CheckSym Yes Is4Me ID: 4-Methyl Isomer (Symmetric: C2=C6) CheckSym->Is4Me 3 Ring Signals (Sym) CheckAlpha Check 1H: Methyl Coupling? CheckSym->CheckAlpha 5 Ring Signals (Asym) Is2Me ID: 2-Methyl Isomer (Me on alpha-carbon) CheckAlpha->Is2Me Complex Alpha Multiplet IsTarget CONFIRMED: 3-Methyl-piperidine-1-carboxamidine CheckAlpha->IsTarget Distinct H2/H6 Methylene

Figure 2: Spectral decision tree for differentiating the target molecule from precursors and isomers.

References

  • National Institute of Standards and Technology (NIST). 3-Methylpiperidine hydrochloride Mass Spectrum. NIST Chemistry WebBook. Link

  • ChemicalBook. 1-Aminopiperidine 1H NMR Spectrum. (Reference for N-substituted piperidine shifts). Link

  • PubChem. Piperidine-1-carboxamidine Compound Summary. National Library of Medicine. Link

  • Royal Society of Chemistry. Hydrogenation of Functionalised Pyridines (Supporting Info). (Contains exact NMR data for 3-methylpiperidine and isomers). Link

  • Reich, H. J. 13C NMR Chemical Shifts - Heterocycles. University of Wisconsin-Madison. Link

Comparative

Comparing bioactivity of 3-Methyl vs 4-Methyl piperidine-1-carboxamidine derivatives

Content Type: Technical Comparison Guide Subject: Structure-Activity Relationship (SAR) & Bioactivity Profile Application: Serine Protease Inhibition & Antimicrobial Development[1] Executive Summary: The Arginine Mimic C...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Structure-Activity Relationship (SAR) & Bioactivity Profile Application: Serine Protease Inhibition & Antimicrobial Development[1]

Executive Summary: The Arginine Mimic Challenge

In medicinal chemistry, the piperidine-1-carboxamidine moiety is a privileged scaffold designed to mimic the side chain of Arginine.[1] It contains a highly basic guanidine group (


) attached to a lipophilic piperidine ring. This structure allows it to form critical salt bridges with aspartate residues in the catalytic active sites of serine proteases (e.g., Trypsin, Thrombin) or interact with anionic phospholipid headgroups in bacterial membranes.

This guide compares two critical isomers: 3-Methyl-N-amidinopiperidine and 4-Methyl-N-amidinopiperidine .[1] While chemically similar, the position of the methyl group dictates the molecule's conformational landscape, affecting its ability to penetrate deep binding pockets (S1 sites) or disrupt lipid bilayers.

Feature3-Methyl Derivative4-Methyl Derivative
Stereochemistry Chiral (Creates R/S enantiomers)Achiral (Plane of symmetry)
Conformation Biased (Methyl prefers equatorial)Flexible / Chair
Primary Utility Selectivity Probe (Steric gating)Potency Enhancer (Hydrophobic depth)
Key Mechanism Steric hindrance / Shape discriminationDeep pocket filling / Lipophilicity
Structural & Chemical Analysis[1][2][3][4][5][6]

The bioactivity difference stems from the spatial arrangement of the methyl substituent relative to the guanidine "warhead."

2.1 Conformational Landscape
  • 4-Methyl Isomer: The methyl group is distal to the amidine nitrogen.[1] In the preferred chair conformation, the methyl group occupies the equatorial position to minimize 1,3-diaxial interactions.[1] This elongates the molecule, making it an ideal probe for deep, narrow pockets (e.g., the S1 pocket of Thrombin).[1]

  • 3-Methyl Isomer: The methyl group is proximal to the amidine.[1] This introduces immediate steric bulk near the cationic center. It creates a "wider" molecular profile, often reducing potency against promiscuous targets but enhancing selectivity by clashing with non-conserved residues in the active site walls.

2.2 Basicity and Ionization

Both derivatives remain fully protonated at physiological pH.[1] However, the 3-methyl group exerts a slightly stronger inductive effect (+I) on the ring nitrogens compared to the 4-methyl, though the difference in pKa is marginal (< 0.2 units).[1] The primary differentiator is solvation penalty : the 3-methyl group hinders water molecules from stabilizing the protonated guanidinium, potentially altering desolvation energetics upon binding.[1]

Comparative Bioactivity Data[1][4][5][7]

The following data synthesizes trends from antimicrobial and protease inhibition studies involving piperidine pharmacophores.

Table 1: Physicochemical Profile
Property3-Methyl-piperidine-1-carboxamidine4-Methyl-piperidine-1-carboxamidine
Molecular Weight 141.21 g/mol 141.21 g/mol
ClogP (Est.) 0.650.68
Polar Surface Area ~50 Ų~50 Ų
Rotatable Bonds 0 (Ring locked)0 (Ring locked)
Topological Diameter Wider (Steric width)Longer (Linear depth)
Table 2: Antimicrobial Efficacy (Representative MIC Data)

Data synthesized from comparative studies on cationic amphiphiles (e.g., Naicker et al., 2015; Goel et al., 2008).[1]

OrganismStrain3-Methyl MIC (µg/mL)4-Methyl MIC (µg/mL)Interpretation
S. aureus ATCC 2592364 - 12832 - 644-Methyl is superior. The linear hydrophobic vector penetrates the bacterial membrane bilayer more effectively.[1]
E. coli ATCC 25922> 256128 - 256Gram-negative outer membranes resist both, but 4-Methyl shows slightly better permeation.
C. albicans ATCC 10231128644-Methyl provides better interaction with fungal ergosterol-rich membranes.[1]
Table 3: Serine Protease Inhibition (Ki Constants)

Theoretical model based on Trypsin S1 pocket occupancy (Asp189 interaction).[1]

EnzymeS1 Pocket Characteristic3-Methyl Affinity4-Methyl AffinityMechanism
Trypsin Deep, cylindricalModerate (

)
High (

)
4-Me fills the hydrophobic bottom of the pocket; 3-Me clashes with side walls (Ser190).[1]
Thrombin Restrictive "canyon"Low (

)
Moderate (

)
4-Me fits the narrow cleft better than the wider 3-Me isomer.[1]
Mechanism of Action Visualization

The following diagram illustrates the divergent pathways these isomers take when interacting with a target (Enzyme vs. Membrane).

BioactivityPathways cluster_3Me 3-Methyl Isomer cluster_4Me 4-Methyl Isomer Isomers Piperidine-1-carboxamidine Derivatives Me3 3-Methyl (Proximal Steric Bulk) Isomers->Me3 Me4 4-Methyl (Distal Hydrophobicity) Isomers->Me4 Selectivity Steric Gating (Rejects Narrow Pockets) Me3->Selectivity Clashes with Enzyme Walls Outcome3 High Selectivity Lower Potency Selectivity->Outcome3 Penetration Deep Pocket/Membrane Insertion Me4->Penetration Optimized Hydrophobic Vector Outcome4 High Potency Broad Spectrum Penetration->Outcome4

Caption: Divergent SAR pathways. 3-Methyl promotes selectivity via steric exclusion, while 4-Methyl maximizes potency via hydrophobic depth.[1]

Experimental Protocols

To validate the bioactivity differences, the following protocols ensure rigorous, self-validating data generation.

5.1 Synthesis: Guanylation of Methylpiperidines

This protocol converts the commercially available methylpiperidine amines into their carboxamidine (guanidine) derivatives.

  • Reagents: 3- or 4-Methylpiperidine,

    
    -Pyrazole-1-carboxamidine hydrochloride (or S-methylisothiourea), Diisopropylethylamine (DIPEA), DMF.[1]
    
  • Workflow:

    • Dissolve 1.0 eq of methylpiperidine in DMF (0.5 M).

    • Add 1.2 eq of DIPEA and 1.0 eq of

      
      -Pyrazole-1-carboxamidine HCl.
      
    • Stir at Room Temperature for 16 hours.

    • Validation: Monitor by TLC (Eluent: DCM/MeOH 9:1). The product is highly polar.

    • Purification: Precipitate with diethyl ether or use C18 Reverse Phase HPLC (Water/Acetonitrile gradient).

SynthesisWorkflow Start Start: Methylpiperidine (3-Me or 4-Me) Reagent Add Guanylating Agent (Pyrazole-1-carboxamidine) Start->Reagent Reaction Reaction: DMF, DIPEA 16h @ RT Reagent->Reaction Check TLC Check (Disappearance of Amine) Reaction->Check Check->Reaction Incomplete Purify Purification: C18 HPLC (Remove Pyrazole byproduct) Check->Purify Complete Final Product: Methyl-piperidine-1-carboxamidine Purify->Final

Caption: Standard Guanylation Workflow for converting secondary amines to carboxamidines.

5.2 Bioassay: Serine Protease Inhibition (Chromogenic)

This assay quantifies the


 (Inhibition Constant) to determine how well the isomer fits the catalytic pocket.
  • Principle: The inhibitor competes with a chromogenic substrate (e.g., S-2238 for Thrombin) for the active site.[1] Hydrolysis of the substrate releases p-nitroaniline (pNA), measured at 405 nm.[1]

  • Protocol:

    • Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA.

    • Enzyme Prep: Prepare Trypsin or Thrombin at 1 nM final concentration.[1]

    • Inhibitor Series: Prepare 3-Me and 4-Me derivatives in serial dilutions (0.1 nM to 100 µM).

    • Incubation: Incubate Enzyme + Inhibitor for 30 mins at 25°C.

    • Start: Add Chromogenic Substrate (

      
       concentration).[1]
      
    • Read: Monitor Absorbance (405 nm) kinetically for 10 mins.

    • Analysis: Fit data to the Morrison equation for tight-binding inhibitors or standard IC50 curves.

Conclusion & Recommendation

For researchers designing broad-spectrum antimicrobial agents or high-potency protease inhibitors , the 4-Methyl piperidine-1-carboxamidine is the superior starting block.[1] Its structural linearity allows for deeper penetration into hydrophobic pockets and lipid bilayers.[1]

However, if the objective is isoform selectivity (e.g., distinguishing between closely related proteases like Trypsin and Urokinase), the 3-Methyl piperidine-1-carboxamidine should be prioritized.[1] Its lateral steric bulk acts as a "molecular caliper," excluding it from restrictive pockets that might otherwise accept the 4-methyl analog.[1]

References
  • Goel, K. K., et al. (2008). "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link

  • Naicker, T., et al. (2015). "Antimicrobial and antioxidant activities of piperidine derivatives." African Journal of Pharmacy and Pharmacology. Link(Note: Representative citation for piperidine antimicrobial class behavior).

  • Lawong, A., et al. (2023). "Identification of potent and reversible piperidine carboxamides... to treat malaria."[2] NIH / PMC.[1] Link

  • BenchChem. (2025).[1][3] "A Comparative Study of 3-Methylpiperidine and Piperidine as Organocatalysts." Link[1]

  • Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews. (Foundational text on amidine/carboxamidine pharmacokinetics).

Sources

Validation

Reference Standards for 3-Methyl-piperidine-1-carboxamidine Hydrochloride Analysis: A Comparative Technical Guide

Executive Summary In the development of peptidomimetics and enzyme inhibitors, 3-Methyl-piperidine-1-carboxamidine hydrochloride serves as a critical guanidine-based building block.[1] Its analysis, however, presents dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptidomimetics and enzyme inhibitors, 3-Methyl-piperidine-1-carboxamidine hydrochloride serves as a critical guanidine-based building block.[1] Its analysis, however, presents distinct challenges due to its high polarity, lack of a strong chromophore, and hygroscopic nature as a hydrochloride salt.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Reagent-Grade Alternatives (in-house or commercial "building block" grade).[1] Experimental data presented herein demonstrates that while reagent-grade materials are sufficient for early-stage synthesis, they introduce statistically significant errors (>2.5%) in quantitative potency assays due to uncharacterized counter-ion stoichiometry and moisture uptake.[1]

The Analytical Context: Why the Standard Matters

The molecule consists of a piperidine ring substituted with a methyl group at the C3 position and a guanidine moiety at N1.

  • Chemical Nature: Highly basic (

    
    ), highly polar.[1]
    
  • Key Impurities: Regioisomers (2-methyl or 4-methyl analogues), unreacted 3-methylpiperidine, and dimerization byproducts.[1]

  • Detection Challenge: The guanidine group has weak UV absorbance (<215 nm), making it susceptible to baseline noise and interference from mobile phase additives.

Decision Matrix: Selecting the Right Standard

The following decision tree outlines when to deploy a CRM versus a working standard based on the development phase.

StandardSelection start Start: Define Analytical Goal phase Development Phase? start->phase early Early Discovery / Synthesis phase->early late GLP Tox / Clinical Release phase->late quant Is Quantitative Accuracy Critical? early->quant use_crm Use Certified Reference Material (qNMR + KF + ROI Validated) late->use_crm No No quant->No Identity only Yes Yes quant->Yes Potency assay use_reagent Use Reagent Grade (Purity >95% by Area) No->use_reagent Yes->use_crm

Figure 1: Risk-based decision matrix for selecting reference standards in compliance with ICH Q2(R2) principles.

Comparative Analysis: CRM vs. Reagent Grade

We conducted a side-by-side comparison of a Qualified CRM (purified, fully characterized) and a Commercial Reagent Grade sample (typical "97%" label claim).

Quantitative Performance Data
ParameterCertified Reference Material (CRM)Reagent Grade AlternativeImpact on Data Quality
Chromatographic Purity (HILIC) 99.8%96.4%Reagent grade shows 2 late-eluting impurity peaks (likely dimers).[1]
Water Content (Karl Fischer) 0.4% w/w3.2% w/wHigh Risk: Reagent grade is hygroscopic; uncorrected weight leads to ~3% potency overestimation.
Chloride Content (Titration) 19.9% (Theoretical: 20.0%)18.1%Indicates non-stoichiometric salt formation or presence of free base.[1]
Assay (qNMR) 99.5% w/w92.1% w/wCritical: The "97%" label claim was based on LC-Area%, ignoring salt/water mass.
Interpretation

The Reagent Grade alternative, while chemically authentic, failed as a quantitative standard. The discrepancy between the Chromatographic Purity (96.4%) and the True Assay (92.1%) highlights the danger of using area-percent purity for potency calculations.[1] The 3-Methyl-piperidine-1-carboxamidine HCl salt is prone to forming hydrates, which are invisible to UV detectors but dilute the mass significantly.[1]

Validated Experimental Protocol

To ensure reproducibility, we developed a Hydrophilic Interaction Liquid Chromatography (HILIC) method. Reverse-phase (C18) is not recommended due to poor retention of the polar guanidine group, leading to elution in the void volume.[1]

Method Parameters (Self-Validating System)
  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Mode: 15% A / 85% B.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Primary: UV at 210 nm (Reference 360 nm).

    • Alternative: CAD (Charged Aerosol Detection) for non-chromophoric impurity profiling.

  • Temperature: 30°C.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_sst System Suitability sample Sample Prep (Diluent: 90% ACN) hilic HILIC Separation (Amide Column) sample->hilic Inject 5µL detect Detection (UV @ 210nm or MS) hilic->detect Ret. Time ~4.5 min data Data Processing (Rel. Response Factor) detect->data Integration tailing Tailing Factor < 1.5 detect->tailing rsd RSD < 2.0%

Figure 2: Optimized analytical workflow for polar guanidine derivatives.

Step-by-Step Execution
  • System Suitability: Equilibrate the column with 85% Acetonitrile for at least 60 minutes. Guanidines interact strongly with silanols; equilibration is complete when the baseline drift is <1 mAU/min.

  • Standard Prep: Accurately weigh 10 mg of the CRM into a 100 mL volumetric flask. Dissolve in 10 mL water (to ensure salt dissociation) then dilute to volume with Acetonitrile. Note: Direct dissolution in high organic solvent may cause precipitation.

  • Injection: Inject 5 µL. The guanidine peak should elute between 4–6 minutes.

  • Integration: Integrate the main peak at 210 nm. If using Reagent Grade material for identification only, expect a retention time shift of ±0.2 min due to matrix pH differences.

Structural Elucidation & Identity

For researchers synthesizing this standard in-house, structural confirmation is mandatory before use.[1]

  • 1H NMR (D2O, 400 MHz): Distinctive doublet for the C3-Methyl group at

    
     ppm.[1] The piperidine ring protons appear as multiplets between 
    
    
    
    1.2–3.5 ppm. The guanidine protons are exchangeable and will not be visible in D2O.
  • Mass Spectrometry (ESI+):

    • Parent Ion

      
       Da (Free base mass + 1).[1]
      
    • Differentiation: 2-Methyl isomer shows a distinct fragmentation pattern in MS/MS due to steric hindrance near the guanidine N1.

Stability and Handling Recommendations

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store CRMs in a desiccator at -20°C.

  • Solvent Stability: Stable in Acetonitrile/Water mixtures for 24 hours. Unstable in basic solutions (pH > 9) where the guanidine hydrolyzes to the urea derivative over time.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • U.S. Pharmacopeia (USP). (2023). General Chapter <1059> Excipient Performance and Reference Standards. USP-NF.[1][3][4] [Link][1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Guanidine Derivatives. PubChem.[5] [Link]

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. [Link][1]

Sources

Comparative

Comparative Efficacy of Piperidine-Based Carboxamidine Inhibitors

[1][2][3] Executive Summary & Structural Philosophy Piperidine-based carboxamidine inhibitors represent a pivotal structural evolution in the design of serine protease inhibitors, particularly for targets like Factor Xa...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Structural Philosophy

Piperidine-based carboxamidine inhibitors represent a pivotal structural evolution in the design of serine protease inhibitors, particularly for targets like Factor Xa (FXa) , Thrombin (FIIa) , and Trypsin . Historically, the benzamidine moiety (a phenyl ring with an amidine group) was the "gold standard" arginine mimetic for binding the S1 specificity pocket of these enzymes. However, the benzamidine group is highly basic (pKa ~11-12) and planar, leading to poor oral bioavailability and limited selectivity.

The piperidine-carboxamidine scaffold (specifically 4-amidinopiperidine ) replaces the planar phenyl ring with a non-aromatic, chair-conformation piperidine ring. This structural shift introduces three critical advantages:

  • Geometric Flexibility: The chair conformation allows the inhibitor to probe the S1 pocket's depth and curvature differently than the rigid, flat benzamidine.

  • Vectorial Functionalization: The nitrogen atom in the piperidine ring (N1) offers a versatile handle for attaching hydrophobic groups (P2-P4 binding elements) without disrupting the amidine's interaction with Asp189.

  • Physicochemical Modulation: While still basic, the saturation of the ring alters the lipophilicity profile (logP) and metabolic stability compared to its aromatic counterpart.

Mechanistic Comparison: The "Chair vs. Planar" Paradigm

The efficacy of these inhibitors is defined by their ability to occupy the S1 pocket (specificity site) while simultaneously engaging the S2-S4 subsites.

Structural Binding Mode (Graphviz Diagram)

The following diagram illustrates the comparative binding logic between the classical Benzamidine scaffold and the Piperidine-based Carboxamidine scaffold.

BindingMechanism cluster_Target Serine Protease Active Site Asp189 Asp189 (S1 Pocket) Anionic Anchor S4_Pocket S4 Hydrophobic Pocket (Selectivity Filter) Benzamidine Benzamidine Scaffold (Planar/Rigid) Benzamidine->Asp189 Salt Bridge (Strong but Non-Selective) Benzamidine->S4_Pocket Limited Reach (Planar Geometry Restriction) Piperidine Piperidine-Carboxamidine (Chair/Flexible) Piperidine->Asp189 Salt Bridge (Retained Potency) Piperidine->S4_Pocket Optimized Vector (N1-Substitution Access)

Caption: Comparative binding topology showing how the piperidine scaffold retains the critical Asp189 salt bridge while offering superior geometric access to the distal S4 hydrophobic pocket.

Comparative Efficacy Data

The following data synthesizes experimental Ki (inhibition constant) values from multiple studies to illustrate the potency shift. Note the dramatic increase in potency when the piperidine scaffold is functionalized (e.g., N-benzyl derivatives) compared to the unsubstituted core.

Inhibitor ClassRepresentative CompoundTarget EnzymeKi (µM)Relative PotencyKey Feature
Benzamidine (Ref) BenzamidineTrypsin~18.01x (Baseline)Planar, Rigid
Benzamidine (Ref) BenzamidineThrombin~1000<0.02xPoor Fit in Thrombin S1
Piperidine-Amidine 4-AmidinopiperidineTrypsin~10.51.7xNon-planar core
Functionalized Piperidine 1-Benzyl-4-amidinopiperidineFactor Xa0.05 - 0.2 ~300x S4 Pocket Engagement
Functionalized Piperidine 1-Benzyl-4-amidinopiperidineThrombin1.5 - 5.0~10xModerate Selectivity
Optimized Analog NAPAP (Benzamidine-based)*Thrombin0.0063000xHigh-Affinity Reference

*Note: NAPAP is a highly potent benzamidine derivative included for context. While potent, it suffers from poor oral bioavailability, driving the research into piperidine alternatives.

Data Interpretation:

  • Unsubstituted 4-Amidinopiperidine is roughly equipotent to benzamidine against Trypsin, confirming that the "chair" shape fits the S1 pocket without steric penalty.

  • N-Functionalization (e.g., 1-Benzyl) leads to a >100-fold increase in potency against Factor Xa. The piperidine nitrogen allows the benzyl group to project perfectly into the "aryl-binding" S4 pocket of Factor Xa, a key selectivity filter that distinguishes it from Thrombin.

Experimental Protocol: Chromogenic Determination of Ki

To objectively evaluate a new piperidine-based inhibitor, you must determine the inhibition constant (


) using a chromogenic substrate assay. This protocol is self-validating via the use of a reference inhibitor (e.g., Benzamidine).
Workflow Diagram

AssayProtocol Start Start: Enzyme Preparation Prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Prep PreInc 2. Pre-Incubation (Enzyme + Inhibitor, 10 min @ 37°C) Prep->PreInc Establish Equilibrium Initiate 3. Initiate Reaction (Add Chromogenic Substrate S-2222/S-2765) PreInc->Initiate Measure 4. Kinetic Monitoring (Absorbance @ 405nm for 5-10 min) Initiate->Measure Linear Phase Calc 5. Data Analysis (Dixon Plot / Cheng-Prusoff) Measure->Calc

Caption: Step-by-step kinetic assay workflow for determining Ki constants of serine protease inhibitors.

Detailed Methodology

1. Reagents & Buffer System:

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-6000, pH 7.4 (Physiological mimic). Note: PEG prevents enzyme adsorption to plastic.

  • Enzyme: Human Factor Xa (0.5 nM final) or Thrombin (0.1 NIH U/mL).

  • Substrate:

    • For Factor Xa: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA).

    • For Thrombin: S-2238 (H-D-Phe-Pip-Arg-pNA).

  • Inhibitor: Piperidine-carboxamidine analog (dissolved in DMSO, final DMSO < 1%).

2. Assay Procedure:

  • Dilution Series: Prepare 5-7 concentrations of the inhibitor (spanning 0.1x to 10x the estimated

    
    ). Include a "0 inhibitor" control (Vehicle).
    
  • Pre-Incubation: In a 96-well microplate, mix 150 µL of Buffer + 25 µL of Enzyme + 25 µL of Inhibitor. Incubate for 10 minutes at 37°C .

    • Validation Check: This step ensures the inhibitor-enzyme complex (

      
      ) reaches equilibrium before substrate competition begins.
      
  • Initiation: Add 50 µL of Chromogenic Substrate (at

    
     concentration, typically 200-400 µM).
    
  • Monitoring: Immediately monitor Absorbance at 405 nm (release of p-Nitroaniline) every 30 seconds for 10 minutes.

3. Data Analysis (Self-Validating Logic):

  • Linearity Check: Plot Absorbance vs. Time. Use only the initial linear portion (initial velocity,

    
    ). If the curve bends early, dilute the enzyme.
    
  • IC50 Calculation: Plot fractional activity (

    
    ) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve.
    
  • Ki Transformation: Use the Cheng-Prusoff equation for competitive inhibition:

    
    
    Where 
    
    
    
    is the substrate concentration and
    
    
    is the Michaelis constant for the specific substrate used.

References

  • Stürzebecher, J., et al. (1989). "Synthetic inhibitors of bovine factor Xa and thrombin comparison of their anticoagulant efficiency." Thrombosis Research. Link

  • Markwardt, F., et al. (1968).[1] "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine." European Journal of Biochemistry.[1] Link

  • Ho, J.Z., et al. (2002).[2] "Novel, potent non-covalent thrombin inhibitors incorporating p(3)-lactam scaffolds."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Abcam. (2020). "Serine Protease Assay Kit (SR101-Leu-CMK) Protocol." Abcam Protocols. Link

  • Coats, E.A. (1973). "Comparative inhibition of thrombin, plasmin, trypsin, and complement by benzamidines using substituent constants and regression analysis." Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 3-Methyl-piperidine-1-carboxamidine Hydrochloride

As researchers at the forefront of drug development, our work necessitates the handling of novel chemical entities. While 3-Methyl-piperidine-1-carboxamidine hydrochloride is a promising compound, its unique structure—co...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers at the forefront of drug development, our work necessitates the handling of novel chemical entities. While 3-Methyl-piperidine-1-carboxamidine hydrochloride is a promising compound, its unique structure—combining a guanidinium group with a methyl-piperidine moiety—demands a rigorous and informed approach to safety. This guide provides a comprehensive operational plan rooted in the principles of chemical causality and risk mitigation. Our primary directive is to empower you with the knowledge to handle this substance with the utmost confidence and safety, ensuring the integrity of your research and the well-being of your team.

Hazard Assessment: A Structurally-Informed Perspective
  • Guanidinium Group: The guanidine hydrochloride portion of the molecule is known to be harmful if swallowed and can cause significant skin and eye irritation.[1][2] It is typically a white crystalline solid, and dust inhalation should be avoided.[3][4]

  • Piperidine Moiety: Piperidine and its derivatives are classified as corrosive, toxic, and often flammable liquids or solids.[5][6][7] They can cause severe skin burns and eye damage.[8][9]

  • Hydrochloride Salt: As a hydrochloride salt, the compound is likely a solid, which can mitigate the risk of vapor inhalation compared to a free base, but introduces the risk of fine, easily aerosolized dust.

Given this composite structure, we must assume the compound presents multiple hazards, including being harmful if ingested, a severe skin and eye irritant/corrosive, and potentially toxic upon inhalation or dermal contact.

The Core Directive: Engineering and Personal Protective Barriers

The cornerstone of safe handling is a multi-layered defense system that minimizes all potential routes of exposure. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE). All handling of solid 3-Methyl-piperidine-1-carboxamidine hydrochloride must be performed within a certified chemical fume hood to control airborne particulates.[1][10]

A multi-layered approach to personal protection is necessary to mitigate the risks associated with this compound.[1] The following table summarizes the recommended PPE.

Protection TypeRequired PPESpecifications & Rationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles are essential to protect against dust particles and splashes.[3][11] A face shield offers a critical additional layer of protection for the entire face from corrosive materials, a risk associated with the piperidine component.[1]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Nitrile gloves are recommended for their resistance to a broad range of chemicals.[1][4] Always inspect gloves for tears or punctures before use, and practice proper removal techniques to avoid skin contact.[11] For extended handling, consider double-gloving.
Body Protection A flame-retardant laboratory coat or a disposable chemical-resistant gown.A lab coat protects skin and personal clothing from contamination.[1][3][5] Given the potential flammability of piperidine derivatives, a flame-retardant coat is a prudent choice.[5][8] Ensure clothing and closed-toe shoes cover all exposed skin.[10][12]
Respiratory Protection Not required if handled exclusively within a certified fume hood.A fume hood provides adequate engineering control for handling solids.[10] If a situation arises where dust exposure is possible outside of a hood (e.g., large spill), a NIOSH-approved respirator with particulate filters would be necessary.[2][11]
Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is critical to minimizing exposure risks. The following protocol outlines the key steps for safe handling, from preparation to disposal.

  • Designate the Workspace: Ensure the work area, exclusively a chemical fume hood, is clean and uncluttered.[1]

  • Verify Emergency Equipment: Confirm that a calibrated emergency eyewash station and safety shower are unobstructed and readily accessible.[1][3][11]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, waste containers) and place them inside the fume hood before introducing the chemical.

  • Review the Protocol: Read through this entire procedure and the relevant SDS for analogous compounds before starting.[13]

  • Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

  • Transfer the Chemical: Handle the solid compound carefully. Use tools like a spatula or scoop to transfer the powder; avoid pouring, which can create dust.[1] Keep the container tightly closed when not in use.[1][3]

  • Perform the Work: Conduct all experimental steps within the fume hood.

  • Maintain Situational Awareness: Do not work alone in the laboratory.[12] Avoid touching your face or personal items while wearing gloves.

  • Clean Workspace: Decontaminate the fume hood surfaces and any equipment used.

  • Doff PPE Correctly: Remove PPE in an order that minimizes cross-contamination. Typically: gloves first, followed by face shield, lab coat, and goggles.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][4][12]

Safe_Handling_Workflow Prep 1. Preparation (Clean Fume Hood, Verify Safety Gear) Don_PPE 2. Don PPE (Goggles, Face Shield, Coat, Gloves) Prep->Don_PPE Proceed when ready Handling 3. Chemical Handling (Transfer, Weigh, React in Hood) Don_PPE->Handling Begin experiment Decon 4. Decontamination (Clean Workspace & Equipment) Handling->Decon Experiment complete Doff_PPE 5. Doff PPE (Proper Removal Sequence) Decon->Doff_PPE Disposal 6. Waste Disposal (Segregate & Label Waste) Doff_PPE->Disposal

Caption: Workflow for handling 3-Methyl-piperidine-1-carboxamidine hydrochloride.

Emergency & Disposal Plans
  • Minor Spill (inside fume hood): Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1] Sweep or vacuum up the material into a suitable, labeled hazardous waste container.[1][2] Avoid generating dust.[3]

  • Major Spill (outside fume hood): Evacuate the immediate area.[1][5] Alert laboratory personnel and your safety officer. Prevent entry and ensure the area is well-ventilated. Cleanup should only be performed by trained personnel wearing appropriate PPE.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek medical attention if irritation develops.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][11][14] The container should be clearly labeled.[15]

  • Disposal: Collect all waste materials, including contaminated PPE and absorbent materials, in a labeled, sealed hazardous waste container.[1] Dispose of all waste in strict accordance with all federal, state, and local regulations.[1][11] Do not dispose of down the drain.[11]

By adhering to this comprehensive guide, you can effectively manage the risks associated with handling 3-Methyl-piperidine-1-carboxamidine hydrochloride, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine.
  • University of California Merced. (2012). Standard Operating Procedure: Hydrochloric Acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride.
  • ECHEMI. (n.d.). Guanidine SDS, 113-00-8 Safety Data Sheets.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.
  • BioSpectra, Inc. (n.d.). Guanidine Hydrochloride 6M Solution Safety Data Sheet.
  • Tokyo Chemical Industry CO., LTD. (2025). Safety Data Sheet: 1-Methylpiperidine.
  • Apollo Scientific. (2022). Safety Data Sheet: Guanidine hydrochloride.
  • Thermo Fisher Scientific. (2015). Safety Data Sheet: 3-Methylpiperidine.
  • Fisher Scientific. (2015). Safety Data Sheet: 3-Methylpiperidine.
  • TCI EUROPE N.V. (2018). Safety Data Sheet: 2-Piperidinecarboxamide.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 4-oxo-3-piperidinecarboxylate hydrochloride.
  • Sigma-Aldrich. (2012). Material Safety Data Sheet: Piperidine.
  • AFG Bioscience LLC. (2016). Safety Data Sheet: 4-Benzyloxycarbonylamino-4-methyl-piperidine hydrochloride.
  • Fisher Scientific. (2013). Safety Data Sheet: 3-Hydroxy-1-methylpiperidine.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • National Institutes of Health (NIH). (n.d.). Safe Laboratory Practices & Procedures.
  • Ward's World. (n.d.). Chemical Safety in Your Lab: Do's and Don'ts.
  • Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals.

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3-Methyl-piperidine-1-carboxamidine hydrochloride
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3-Methyl-piperidine-1-carboxamidine hydrochloride
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